Rufinamide-15N,d2
Description
Properties
IUPAC Name |
1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-RPVANBMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Rufinamide-¹⁵N,d₂
This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled antiepileptic drug, Rufinamide-¹⁵N,d₂. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Rufinamide is a triazole derivative used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. The isotopically labeled version, Rufinamide-¹⁵N,d₂, serves as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide details a plausible synthetic route and the analytical methods for its characterization.
Synthesis of Rufinamide-¹⁵N,d₂
The synthesis of Rufinamide-¹⁵N,d₂ is proposed as a two-step process involving a 1,3-dipolar cycloaddition reaction followed by amidation with an isotopically labeled reagent.
Synthetic Scheme
Caption: Synthetic workflow for Rufinamide-¹⁵N,d₂.
Experimental Protocols
Step 1: Synthesis of 2,6-Difluorobenzyl-d₂ Azide
This protocol is adapted from general procedures for the synthesis of benzyl azides from the corresponding bromides.
-
Materials: 2,6-Difluorobenzyl-d₂ bromide, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-Difluorobenzyl-d₂ bromide (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-Difluorobenzyl-d₂ azide.
-
Step 2: Synthesis of Methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate
This procedure is based on the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.
-
Materials: 2,6-Difluorobenzyl-d₂ azide, Methyl propiolate.
-
Procedure:
-
In a sealed tube, mix 2,6-Difluorobenzyl-d₂ azide (1.0 eq) and methyl propiolate (1.1 eq).
-
Heat the mixture at 80-100 °C for 24-48 hours.
-
Monitor the reaction by TLC or ¹H NMR.
-
After completion, cool the reaction mixture. The crude product can be purified by column chromatography on silica gel.
-
Step 3: Synthesis of Rufinamide-¹⁵N,d₂
This final step involves the amidation of the triazole ester with ¹⁵N-labeled ammonia.[1]
-
Materials: Methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate, ¹⁵N-Ammonia in methanol.
-
Procedure:
-
Dissolve the triazole ester (1.0 eq) in a solution of ¹⁵N-ammonia in methanol.
-
Stir the reaction mixture at room temperature for 12-24 hours in a sealed vessel.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Rufinamide-¹⁵N,d₂.
-
Characterization of Rufinamide-¹⁵N,d₂
A suite of analytical techniques is employed to confirm the identity, purity, and isotopic incorporation of the synthesized Rufinamide-¹⁵N,d₂.
Data Summary
| Parameter | Method | Expected Result |
| Identity | ||
| Molecular Formula | - | C₁₀H₆D₂F₂N₃¹⁵NO |
| Molecular Weight | - | 241.20 g/mol [2] |
| Mass Spectrum (ESI+) | LC-MS/MS | Expected [M+H]⁺ at m/z 242.09. The fragmentation pattern would be similar to unlabeled Rufinamide, with a prominent fragment ion at m/z 129 (corresponding to the deuterated 2,6-difluorobenzyl moiety). |
| ¹H NMR | NMR | Aromatic protons and the triazole proton signals will be consistent with the Rufinamide structure. The benzylic proton signal (around 5.7 ppm in unlabeled Rufinamide) will be absent due to deuteration. The amide protons will show coupling to ¹⁵N. |
| ¹³C NMR | NMR | The carbon signals will be consistent with the Rufinamide structure. The benzylic carbon signal will show a characteristic multiplet due to deuterium coupling. |
| ¹⁵N NMR | NMR | A signal corresponding to the amide nitrogen will be observed. |
| ¹⁹F NMR | NMR | A single resonance for the two equivalent fluorine atoms will be observed. |
| Purity | ||
| Purity | HPLC | ≥98% |
| Isotopic Enrichment | ||
| Deuterium Incorporation | Mass Spec. | >98% |
| ¹⁵N Incorporation | Mass Spec. | >98% |
Detailed Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Expected Retention Time: Dependent on the specific column and gradient, but should be a single, sharp peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple quadrupole or Orbitrap.
-
Parent Ion: m/z 242.09.
-
Fragment Ion: m/z 129.05 (for quantification).
-
Collision Energy: Optimized for the specific instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR: Acquisition of a standard proton spectrum to confirm the absence of the benzylic protons and observe the aromatic and amide protons.
-
¹³C NMR: Standard carbon spectrum to identify all carbon atoms in the molecule.
-
¹⁵N NMR: Direct or indirect (via HMBC) detection to confirm the incorporation of the ¹⁵N label in the amide group.
-
¹⁹F NMR: Standard fluorine spectrum to observe the fluorine signals of the difluorobenzyl group.
Mechanism of Action of Rufinamide
Rufinamide's primary mechanism of action is the modulation of voltage-gated sodium channels. By prolonging the inactive state of these channels, it limits repetitive neuronal firing without affecting normal sodium channel function.
References
An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Rufinamide-15N,d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling, purity, and enrichment analysis of Rufinamide-15N,d2, a stable isotope-labeled internal standard for the antiepileptic drug Rufinamide. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry.
Introduction to this compound
Rufinamide is a triazole derivative used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] The isotopically labeled analog, this compound, is a critical tool in preclinical and clinical research, primarily utilized as an internal standard in quantitative bioanalysis by mass spectrometry.[3][4] The incorporation of stable isotopes, specifically two deuterium atoms (d2) and one nitrogen-15 atom (15N), provides a distinct mass shift from the unlabeled drug, enabling precise and accurate quantification in complex biological matrices.
The labels are strategically placed to minimize the kinetic isotope effect and ensure the labeled compound co-elutes with the analyte of interest during chromatographic separation. The deuterium atoms are located on the benzyl methyl group, and the nitrogen-15 is incorporated into the carboxamide moiety.
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | 1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide-15N |
| Molecular Formula | C₁₀H₆D₂F₂N₃¹⁵NO |
| Molecular Weight | 241.2 g/mol [5][6] |
| CAS Number | 1795037-48-7[5][6] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Recommended storage at -20°C[5] |
Isotopic Purity and Enrichment Data
The isotopic purity and enrichment of a stable isotope-labeled compound are critical parameters that define its quality and suitability for use as an internal standard. Isotopic purity refers to the percentage of the compound that contains the specified isotopic labels, while enrichment refers to the percentage of a specific atom that is the desired isotope. High isotopic purity is essential to prevent cross-contamination of mass channels and ensure the accuracy of quantitative results.
Below is an illustrative table summarizing the expected isotopic distribution for a typical batch of this compound. Note: The actual isotopic distribution can vary between batches and should be confirmed by consulting the certificate of analysis provided by the supplier.
Table 1: Illustrative Isotopic Distribution of this compound
| Isotopologue | Description | Expected Abundance (%) |
| M+0 | Unlabeled Rufinamide | < 0.1 |
| M+1 | Contains one ¹⁵N or one D | < 1.0 |
| M+2 | Contains two D or one ¹⁵N and one D | < 5.0 |
| M+3 | Desired Labeled Species (¹⁵N, d2) | > 95.0 |
| M+4 | Contains additional heavy isotopes | < 1.0 |
Experimental Protocols for Isotopic Purity and Enrichment Analysis
The determination of isotopic purity and enrichment of this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.
-
-
LC-MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the elution of Rufinamide.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Resolution: > 60,000
-
Scan Range: m/z 100-500
-
Data Acquisition: Full scan mode
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the protonated unlabeled Rufinamide ([M+H]⁺ ≈ 239.07) and the labeled this compound ([M+3+H]⁺ ≈ 242.09).
-
Obtain the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify and integrate the peak areas of all isotopologues (M+0, M+1, M+2, M+3, etc.).
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues. The isotopic purity is the percentage of the desired M+3 isotopologue.
-
Objective: To confirm the position of the deuterium labels and assess the overall purity of this compound using ¹H and ¹³C NMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The signal corresponding to the benzyl methyl protons should be significantly reduced or absent compared to the spectrum of unlabeled Rufinamide, confirming the presence of deuterium at this position.
-
Acquire a ¹³C NMR spectrum. The carbon atom attached to the deuterium atoms will show a characteristic triplet in the proton-decoupled spectrum due to C-D coupling.
-
The presence of the ¹⁵N label can be indirectly observed through coupling to adjacent protons or carbons, or directly through ¹⁵N NMR if available.
-
-
Data Analysis:
-
Compare the obtained spectra with the spectra of unlabeled Rufinamide to confirm the positions of isotopic labeling.
-
Integration of the remaining proton signals can be used to estimate the level of deuteration.
-
Application in Pharmacokinetic Studies
This compound is an ideal internal standard for pharmacokinetic (PK) studies of Rufinamide.[7][8] Its use allows for the correction of variability introduced during sample preparation and analysis.
Illustrative Bioanalytical Protocol for a PK Study:
-
Sample Collection: Collect plasma samples from subjects at various time points after administration of unlabeled Rufinamide.
-
Sample Preparation:
-
To a known volume of plasma (e.g., 100 µL), add a fixed amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Rufinamide and this compound.
-
Use Multiple Reaction Monitoring (MRM) mode for quantification.
-
MRM transition for Rufinamide: e.g., m/z 239.1 → 127.0
-
MRM transition for this compound: e.g., m/z 242.1 → 129.0
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Rufinamide) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.
-
Determine the concentration of Rufinamide in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for Isotopic Purity Analysis by LC-HRMS.
Caption: Bioanalytical Workflow for a Pharmacokinetic Study.
Caption: Mechanism of Action of Rufinamide.
References
- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of rufinamide in the management of Lennox-Gastaut syndrome (childhood epileptic encephalopathy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | TRC-R701552-10MG | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Procuring and Utilizing Rufinamide-15N,d2
For researchers and drug development professionals engaged in the study of epilepsy and related neurological disorders, the isotopically labeled compound Rufinamide-15N,d2 serves as a critical internal standard for pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of sourcing this compound, a detailed experimental protocol for its application in quantitative analysis, and a visual representation of its mechanism of action.
Sourcing this compound: A Comparative Overview of Suppliers
This compound is available from several specialized chemical suppliers. The choice of vendor may depend on factors such as purity requirements, available quantities, lead times, and cost. Below is a summary of key information from various suppliers to aid in the procurement process.
| Supplier | Product Name | Purity | Storage | Additional Information |
| MedChemExpress | This compound | Not specified | Recommended storage as per Certificate of Analysis | For research use only. Shipped at room temperature in the continental US.[1] |
| Thomas Scientific | This compound solution | Not specified | Not specified | Product is restricted and requires a Thomas Business Account for purchase.[2] |
| LGC Standards | This compound | >95% (HPLC) | -20°C | Certified reference material.[3] |
| Supelco (Merck) | This compound | Not specified | Not specified | Available in a 1 * 1 mL solution format. |
| BDG Synthesis | This compound | HPLC Purity >98% | Not specified | Ships with a Certificate of Analysis including NMR and HPLC data.[1] |
| Chemtos | Custom Synthesis | High Purity | Not specified | Specializes in custom synthesis of stable isotope-labeled compounds. Provides full chemical certification.[4] |
| Shimadzu | Custom Synthesis | High Purity | Not specified | Offers custom synthesis of stable isotopically labeled standards with detailed Certificates of Analysis.[5] |
| Eurofins | Custom Synthesis | High Purity | Not specified | Provides custom synthesis of compounds labeled with stable isotopes, with GLP-certified analysis available.[6] |
Experimental Protocol: Quantitative Analysis of Rufinamide in Plasma by LC-MS/MS
The use of a stable isotope-labeled internal standard such as this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of quantitative bioanalytical methods. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rufinamide in plasma samples.
1. Sample Preparation:
-
To a 50 μL aliquot of plasma, add a known concentration of this compound as an internal standard.
-
Perform protein precipitation by adding methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column such as a Zorbax SB-C18 (100mm x 3mm, 3.5μm) is suitable.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water with 0.1% formic acid and methanol (50:50, v/v) can be used.[4]
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintain at a constant temperature, e.g., 40°C.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rufinamide: Monitor the transition of the precursor ion m/z 239 to a specific product ion, for example, m/z 127.[4]
-
This compound (Internal Standard): Monitor the transition of the precursor ion to its corresponding product ion. The specific m/z values will depend on the exact labeling pattern.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard to achieve maximum sensitivity and specificity.
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Rufinamide to the peak area of the internal standard (this compound) against the concentration of Rufinamide standards.
-
Use the calibration curve to determine the concentration of Rufinamide in the unknown plasma samples.
Mechanism of Action: Rufinamide's Effect on Voltage-Gated Sodium Channels
Rufinamide exerts its antiepileptic effects primarily by modulating the activity of voltage-gated sodium channels in neurons.[7][8] It stabilizes the inactive state of these channels, which reduces neuronal hyperexcitability and limits the sustained, high-frequency firing of action potentials that is characteristic of seizures.[7][9]
Caption: Mechanism of action of Rufinamide on voltage-gated sodium channels.
This guide provides a foundational resource for researchers working with this compound. By understanding the available sources, employing a robust analytical methodology, and comprehending its molecular mechanism, scientists can effectively utilize this critical tool in the advancement of epilepsy research and the development of novel antiepileptic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rufinamide Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Rufinamide-15N,d2 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rufinamide-15N,d2, an isotopically labeled version of the antiepileptic drug Rufinamide. This document details the product's specifications, analytical methodologies for its quantification, and its core mechanism of action, providing essential information for its application in research and development.
Certificate of Analysis and Specifications
This compound is a stable isotope-labeled internal standard used for the quantitative analysis of Rufinamide in biological matrices. While specific batch data is provided on the Certificate of Analysis shipped with the product, the general specifications are summarized below.
| Parameter | Specification | Reference |
| Chemical Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide-15N,d2 | [1] |
| CAS Number | 1795037-48-7 | [2][3] |
| Unlabeled CAS Number | 106308-44-5 | [1][3][4] |
| Molecular Formula | C₁₀H₆D₂F₂N₃¹⁵NO | [1][3][4] |
| Molecular Weight | 241.20 g/mol | [1][3][4][5] |
| Purity (HPLC) | >95% | [1] |
| Appearance | Neat/Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Slightly soluble in Acetonitrile and DMSO | [2] |
| Stability | ≥ 4 years | [2] |
Experimental Protocols: Analytical Methodologies
The quantification of Rufinamide, and by extension its isotopically labeled internal standard, is crucial for pharmacokinetic and metabolic studies. The following are established methods for its analysis.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the determination of Rufinamide in pharmaceutical preparations and can be adapted for bioanalytical assays.[6][7][8]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Phenomenex Luna® C18, 5 µm, 250 mm x 4.6 mm)[7]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v)[7][8] or methanol, acetonitrile, and water (e.g., 15:10:75 v/v/v)[6]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV detector at a wavelength of 210 nm or 293 nm[6][7]
-
-
Method Validation Parameters:
-
Linearity: The method has been shown to be linear over a concentration range of 0.15-3.5 µg/mL and 50-150 µg/mL in different studies.[6][7]
-
Precision: Intraday and interday precision are typically within acceptable limits, with a relative standard deviation (%RSD) below 2%.[6]
-
Accuracy: The accuracy is determined by recovery studies, with typical recoveries in the range of 98-102%.[6]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for Rufinamide have been reported to be as low as 0.061 µg/mL and 0.184 µg/mL, respectively.[6]
-
UV-Visible Spectrophotometry
A simple and cost-effective UV-visible spectrophotometric method can also be employed for the quantification of Rufinamide.[6]
-
Methodology: The method involves the reaction of Rufinamide with sodium nitrite and hydrochloric acid, resulting in a product with a maximum absorbance at 385 nm.[6]
-
Linearity: The method is linear over a concentration range of 10-100 µg/mL.[6]
Mechanism of Action and Signaling Pathways
Rufinamide is an antiepileptic drug whose primary mechanism of action is the modulation of sodium channel activity.[9][10] It is structurally unrelated to other currently available antiepileptic drugs.[9]
-
Sodium Channel Modulation: The principal mechanism of action of Rufinamide is the prolongation of the inactive state of voltage-gated sodium channels.[10][11] By stabilizing these channels in their inactive state, Rufinamide limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[10][12]
-
Metabolism: Rufinamide is primarily metabolized by carboxylesterases to an inactive carboxylic acid derivative, CGP 47292.[9][11][13] Its metabolism is not dependent on the cytochrome P450 system.[9][11]
-
Pharmacokinetics: Rufinamide is well-absorbed orally, with a time to maximum concentration (tmax) of 4-6 hours.[9] It has a plasma elimination half-life of approximately 6-10 hours.[9][11]
Diagrams
References
- 1. This compound | TRC-R701552-10MG | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action | BANZEL (rufinamide) [banzel.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolism of Rufinamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of the anti-epileptic drug Rufinamide. The document delves into its metabolic pathways, the enzymes responsible for its biotransformation, and the characteristics of its primary metabolite. Quantitative pharmacokinetic data are presented in structured tables for comparative analysis, and detailed methodologies for key experimental approaches are described. Furthermore, metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Core Metabolism of Rufinamide
Rufinamide undergoes extensive metabolism, primarily through a pathway independent of the cytochrome P450 (CYP) enzyme system.[1][2][3] The main metabolic route is the hydrolysis of the carboxamide group, a reaction catalyzed by carboxylesterases, to form its principal and pharmacologically inactive metabolite, CGP 47292.[4][5][6] This carboxylic acid derivative is the major circulating metabolite.[5]
In vitro studies have identified human carboxylesterase 1 (hCE1), the predominant form in the liver, as the primary enzyme responsible for Rufinamide hydrolysis.[4][7] These studies have shown that approximately two-thirds of this hydrolysis occurs in human liver microsomes, with the remaining one-third taking place in the cytosol.[4][7] The metabolism of Rufinamide is not known to produce any active metabolites.[3]
Minor metabolic pathways have also been identified, leading to the formation of acyl-glucuronides of CGP 47292, which are subsequently detected in the urine.[3]
Quantitative Pharmacokinetics
The pharmacokinetic profile of Rufinamide has been characterized in various studies. The following tables summarize key quantitative data.
Table 1: General Pharmacokinetic Parameters of Rufinamide
| Parameter | Value | References |
| Bioavailability | 70% - 85% (fed) | [8][9] |
| Elimination Half-life (t½) | 6 - 10 hours | [1][10][11] |
| Time to Peak Plasma Concentration (Tmax) | 4 - 6 hours | [10][11] |
| Protein Binding | 26.3% - 34.8% (primarily to albumin) | [3] |
| Apparent Volume of Distribution (Vd/F) | ~50 L (at 3200 mg/day) | [11] |
| Apparent Oral Clearance (CL/F) | 2.19 L/h (increases with body weight) | [12] |
Table 2: Single-Dose Pharmacokinetic Parameters of Rufinamide in Healthy Chinese Subjects (Fasting)
| Dose (mg) | Cmax (μg/L) (SD) | AUC0-t (μg·h/L) (SD) |
| 200 | 1806.5 (526.4) | 34,571 (9484) |
| 400 | 2490 (564.8) | 56,246 (18,077) |
| 800 | 3719 (976.1) | 89,022 (23,379) |
| 1200 | 4166 (1187.1) | 107,316 (34,766) |
| Data from Xu et al.[13] |
Table 3: Dose-Dependent Pharmacokinetic Parameters of Rufinamide in Pediatric Patients
| Dose (mg/kg/day) | Cmax (μg/mL) | AUC0-12h (μg·h/mL) (SD) |
| 10 | 4.01 | 37.8 (47) |
| 30 | 8.68 | 89.3 (58) |
| Data from Wier et al.[9] |
Table 4: Excretion of Rufinamide and its Metabolite CGP 47292
| Route of Elimination | Percentage of Dose | Form | References |
| Renal | ~91% | - | |
| 66% | CGP 47292 | [14] | |
| 2% | Unchanged Rufinamide | [14] | |
| Fecal | ~9% | - |
Experimental Protocols
In Vitro Metabolism Studies
Objective: To determine the enzymatic pathways responsible for Rufinamide metabolism.
Methodology:
-
Enzyme Sources: Human liver microsomes and cytosol are utilized as the primary sources of metabolic enzymes.[4][7] Recombinant human carboxylesterases (hCE1 and hCE2) can be used for more specific enzyme kinetic studies.
-
Incubation: Rufinamide is incubated with the enzyme source (e.g., human liver microsomes at a specific protein concentration) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by the addition of a cofactor, if necessary (though not for hydrolysis).
-
Substrate Concentration: A range of Rufinamide concentrations are used, for example, up to 500 μM, to assess saturation kinetics.[7]
-
Reaction Termination: The reaction is stopped at various time points by the addition of a quenching solvent, such as acetonitrile.
-
Sample Analysis: The samples are then centrifuged to pellet the protein, and the supernatant is analyzed for the disappearance of the parent drug (Rufinamide) and the formation of the metabolite (CGP 47292).
-
Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the sensitive and specific quantification of Rufinamide and CGP 47292.[15]
-
Inhibitor Studies: To identify the specific enzymes involved, known inhibitors of various enzyme classes are co-incubated with Rufinamide. For instance, the effect of valproate, a known inhibitor of carboxylesterases, on Rufinamide hydrolysis is assessed.[4]
In Vivo Pharmacokinetic Studies in Humans
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Rufinamide in humans.
Methodology:
-
Study Design: Typically, a randomized, open-label, single- or multiple-dose study is conducted in healthy volunteers or patients with epilepsy.[11][13] Crossover designs may be used to assess bioequivalence of different formulations.[11]
-
Subject Population: A defined number of subjects meeting specific inclusion and exclusion criteria are enrolled.
-
Dosing Regimen: Subjects receive a single oral dose of Rufinamide or multiple doses over a specified period to achieve steady-state concentrations.[11][13] The effect of food on absorption is often investigated by administering the drug under fed and fasted conditions.[11]
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., predose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[11] Urine and feces may also be collected over a specified period to determine excretion pathways.[5]
-
Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored frozen until analysis.
-
Bioanalysis: Plasma and urine concentrations of Rufinamide and its metabolite, CGP 47292, are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling approaches are used to calculate key parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F.[12]
Visualizations
Metabolic Pathway of Rufinamide
Caption: Metabolic pathway of Rufinamide to its inactive metabolites.
Experimental Workflow for In Vitro Metabolism Assay
References
- 1. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the metabolism of rufinamide and its interaction with valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Rufinamide for pediatric patients with Lennox-Gastaut syndrome: a comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Banzel (rufinamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Safety and pharmacokinetic profile of rufinamide in pediatric patients aged less than 4 years with Lennox-Gastaut syndrome: An interim analysis from a multicenter, randomized, active-controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Tolerability of Rufinamide Following Single and Multiple Oral Doses and Effect of Food on Pharmacokinetics in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ochsner.testcatalog.org [ochsner.testcatalog.org]
The Preclinical Pharmacokinetic Profile of Rufinamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of the anti-epileptic drug Rufinamide. The following sections detail its absorption, distribution, metabolism, and excretion in key preclinical models, supported by quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of Rufinamide has been characterized in several preclinical species, primarily in rats and dogs. The data reveals moderate to good oral absorption and a relatively long half-life. Key pharmacokinetic parameters are summarized in the tables below for easy comparison across species and study conditions.
Table 1: Oral Pharmacokinetics of Rufinamide in Rats
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Apparent Clearance (mL/h/kg) | AUC (µg·h/mL) | Brain/Plasma Ratio | Reference |
| 1 | 0.89 ± 0.09 | 4 (2-8) | 7-13 | 95.52 ± 39.45 | - | 0.514 ± 0.036 | [1] |
| 5 | 3.19 ± 0.71 | 4 (2-8) | 7-13 | 95.52 ± 39.45 | - | 0.441 ± 0.047 | [1] |
Data presented as mean ± S.E.M. or median (range).
Table 2: Intravenous Pharmacokinetics of Rufinamide in Rats
| Dose (mg/kg) | t½ (h) | Total Plasma Clearance (mL/h/kg) | Reference |
| 1, 5, 20 | 7-13 | 84.01 ± 3.80 | [1] |
Data presented as mean ± S.E.M.
Table 3: Oral Pharmacokinetics of Rufinamide in Dogs
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Clearance (L/h) | AUC (µg·h/mL) | Reference |
| ~20 | 19.6 ± 5.8 | 9.33 ± 4.68 | 9.86 ± 4.77 | 1.45 ± 0.70 | 411 ± 176 | - |
Data presented as mean ± S.D.
Note: Pharmacokinetic data for mice were not available in the reviewed literature.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the pharmacokinetic studies of Rufinamide in preclinical models.
Animal Models
-
Rats: Adult male Wistar rats were commonly used in pharmacokinetic studies.[1]
-
Dogs: Studies in dogs have been conducted to evaluate oral pharmacokinetics.
Drug Administration
-
Oral Administration (Rats): Rufinamide was administered by oral gavage. The vehicle used for suspension was not consistently reported across all studies.
-
Intravenous Administration (Rats): For intravenous studies, Rufinamide was administered as a bolus injection.[1]
-
Oral Administration (Dogs): Single oral doses have been administered to dogs to determine pharmacokinetic parameters.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Brain Tissue Analysis: In some studies with rats, brain tissue was collected to determine the brain-to-plasma concentration ratio of Rufinamide.[1]
-
Analytical Methods: The concentration of Rufinamide in plasma and brain homogenates was quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2]
Metabolism and Excretion
Rufinamide is extensively metabolized in preclinical species, with the primary route being hydrolysis of the carboxylamide group to form an inactive carboxylic acid derivative, CGP 47292.[3][4] This metabolic pathway is not dependent on the cytochrome P450 (CYP) enzyme system.[3][5] The resulting inactive metabolite is primarily excreted in the urine.[3][6] In vitro studies have shown that Rufinamide is a weak inducer of CYP3A4 enzymes.[6][7]
Visualizations
Metabolic Pathway of Rufinamide
References
- 1. Dose-dependent pharmacokinetics and brain penetration of rufinamide following intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
Rufinamide's Mechanism of Action: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels
For: Researchers, Scientists, and Drug Development Professionals On: The Core Mechanism of Rufinamide as a Sodium Channel Blocker
This technical guide provides an in-depth exploration of the molecular mechanism of action for the anti-epileptic drug (AED) Rufinamide, with a specific focus on its role as a voltage-gated sodium channel (VGSC) blocker. Rufinamide, a triazole derivative structurally distinct from other AEDs, is primarily indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS).[1][2] Its efficacy is rooted in a unique interaction with sodium channels, which differs from classical inhibitors.
Core Mechanism: Preferential Stabilization of the Inactive State
The principal mechanism of action for Rufinamide is the modulation of VGSC activity.[3] Like several other AEDs, it limits the sustained, high-frequency firing of neurons, which is a hallmark of epileptic seizures.[4][5] This is achieved by prolonging the inactive state of the sodium channel.[1][3][6]
Voltage-gated sodium channels cycle through three primary conformational states:
-
Resting State: Closed at resting membrane potential but available for activation.
-
Open/Activated State: Opens upon membrane depolarization, allowing Na+ influx.
-
Inactive State: The channel closes and becomes non-conductive during sustained depolarization, preventing further ion flow.
Rufinamide exerts its effect by preferentially binding to and stabilizing the channel in its inactive state.[6] This makes the channels less available to return to the resting state and subsequently open, thereby reducing neuronal excitability.
A key differentiator for Rufinamide is its selective interaction with an intermediate inactivated state (Ii) , as opposed to the fast (If) or slow (Is) inactivated states targeted by other AEDs like phenytoin or lacosamide.[7][8] This interaction is characterized by very fast binding kinetics, which is thought to contribute to its efficacy in LGS, where seizures often involve short bursts of neuronal firing.[3][7][9]
Caption: State transitions of a voltage-gated sodium channel and Rufinamide's binding.
Functional Consequences of Channel Modulation
By stabilizing the intermediate inactivated state, Rufinamide produces several key effects that contribute to its anticonvulsant properties:
-
Limitation of Repetitive Firing: The primary consequence is the limitation of sustained, high-frequency firing of sodium-dependent action potentials.[5]
-
Novel Use-Dependent Block: The drug's action is use-dependent, meaning it more effectively blocks channels on neurons that are firing repetitively. Rufinamide's very fast kinetics and targeting of the Ii state create a unique form of use-dependent action, particularly effective against short bursts of depolarization.[7][9]
-
Inhibition of Resurgent Currents: Rufinamide dose-dependently inhibits resurgent Na+ currents.[8] These currents, which arise when a channel recovers from inactivation, are critical for facilitating high-frequency burst discharges. The inhibition of resurgent currents is a direct result of Rufinamide slowing the recovery process from the Ii state.[8]
Caption: Logical pathway of Rufinamide's anticonvulsant effect.
Quantitative Data Summary
The following table summarizes key quantitative parameters describing Rufinamide's interaction with sodium channels and its anticonvulsant activity.
| Parameter | Value | Context | Species/Model | Citation |
| Apparent Dissociation Constant (Kd) | ~40 µM | For binding to the intermediate inactivated state of Na+ channels. | Mouse hippocampal neurons | [7][9] |
| Effective Dose (ED50) | 23.9 mg/kg | Against tonic extension seizures in the maximal electroshock (MES) test. | Mouse | [5] |
| Plasma Concentrations | 16.8 µM (4.01 µg/mL) | Maximum plasma concentration at a dosage of 10 mg/kg/day. | Human | [10] |
| Plasma Concentrations | 36.4 µM (8.68 µg/mL) | Maximum plasma concentration at a dosage of 30 mg/kg/day. | Human | [10] |
Experimental Protocols: Whole-Cell Patch Clamp
The characterization of Rufinamide's effect on voltage-gated sodium channels is primarily achieved through whole-cell voltage-clamp electrophysiology. This technique allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.
Objective: To measure the effect of Rufinamide on the kinetics and amplitude of Na+ currents.
Methodology
-
Cell Preparation:
-
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. This solution is designed to mimic the extracellular environment and isolate Na+ currents.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium (Cs+) is used to block K+ channels from the inside.
-
-
Electrophysiological Recording:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
Positive pressure is applied to the pipette as it approaches a target cell.
-
Upon contact, gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
A brief, strong suction pulse is then applied to rupture the cell membrane under the pipette, establishing the "whole-cell" configuration. This allows for control of the intracellular voltage and measurement of the total membrane current.
-
-
Voltage Protocol and Data Acquisition:
-
Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure all Na+ channels are in the resting state.
-
To measure current-voltage relationships, depolarizing voltage steps are applied (e.g., from -80 mV to +40 mV in 5 mV increments).
-
To study inactivation, a series of depolarizing pre-pulses of varying durations (e.g., 50 ms to 1 s) and voltages are applied before a test pulse to measure the fraction of available channels.[7]
-
Rufinamide is applied to the external solution via a perfusion system, and the voltage protocols are repeated to measure the drug's effect.
-
-
Data Analysis:
-
Peak inward Na+ current amplitude is measured at each voltage step.
-
Inactivation curves are generated by plotting the normalized current from the test pulse against the pre-pulse voltage.
-
The kinetics of recovery from inactivation are measured by varying the duration of a recovery interval between two depolarizing pulses.
-
These parameters are compared before and after the application of Rufinamide to quantify its effects.
-
Caption: Standard experimental workflow for patch-clamp analysis of Rufinamide.
Channel Subtype Selectivity and Other Mechanisms
While the primary action of Rufinamide is on the prolongation of the inactive state of VGSCs, studies suggest it may influence specific channel isoforms, such as hNaV1.1 and hNaV1.6.[4] It has also been shown to block tetrodotoxin-resistant (TTX-R) Na+ channels, which may contribute to its efficacy in neuropathic pain models.[11]
It is important to note that Rufinamide has a very clean ancillary pharmacology profile. It does not have significant effects on benzodiazepine, GABA, glutamate, adrenergic, or muscarinic cholinergic receptors.[1][5] At high concentrations, some inhibitory effect on metabotropic glutamate receptor 5 (mGluR5) has been observed, but its primary anticonvulsant activity is attributed to its action on sodium channels.[2][4]
References
- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 7. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of resurgent Na+ currents by rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rufinamide Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of Rufinamide-15N,d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Rufinamide, which can be considered a close surrogate for its isotopically labeled counterpart, Rufinamide-15N,d2. The physicochemical properties of isotopically labeled compounds are generally very similar to the unlabeled parent drug. This document compiles available data on solubility in various solvents and outlines standard protocols for stability testing relevant to pharmaceutical development.
Solubility Profile of Rufinamide
Rufinamide is a lipophilic compound with low aqueous solubility.[1] Its solubility is largely independent of pH in the physiological range of 1 to 10.[1] The following table summarizes the solubility of Rufinamide in various solvents.
Table 1: Solubility of Rufinamide in Different Solvents
| Solvent | Solubility | Reference |
| Water | 0.642 mg/mL | [1] |
| Water (at 25°C) | 31 mg/L (<0.01%) | [2] |
| Isopropyl Alcohol | > Water | [1] |
| Ethanol | > Isopropyl Alcohol | [1] |
| Methanol | > Ethanol | [1] |
| Chloroform | > Methanol | [1] |
| DMSO | ~48 mg/mL | [1] |
| Dimethylformamide (DMF) | ~2 mg/mL | [3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[5] The time to reach equilibrium should be determined by preliminary experiments, sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution becomes constant.[6]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. This step is critical for accurate measurement.[5]
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
A visual representation of this workflow is provided below.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Testing of Active Pharmaceutical Ingredients (APIs)
Stability testing is crucial to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] The following outlines a general protocol for stability testing.
Methodology:
-
Batch Selection: Stability studies should be conducted on at least three primary batches of the API.[9]
-
Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[9]
-
Storage Conditions: The API is subjected to various storage conditions, including long-term, intermediate, and accelerated stability studies.[7][9][10]
-
Testing Frequency: Samples are tested at specified time intervals. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][10]
-
Analytical Methods: Validated stability-indicating analytical methods are used to test the physical, chemical, biological, and microbiological attributes of the API.[7][10]
-
Stress Testing: Stress testing is conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[7][10] This includes exposure to high temperatures (in 10°C increments above the accelerated temperature), high humidity (>75% RH), oxidation, photolysis, and a range of pH values in solution.[7][10]
A diagram illustrating the logic of a typical stability testing program is shown below.
Caption: Logic of a Pharmaceutical Stability Testing Program.
Stability of Rufinamide
While specific stability data for this compound is not publicly available, studies on Rufinamide provide valuable insights.
-
In Suspensions: Extemporaneously prepared oral suspensions of Rufinamide (40 mg/mL) in a 1:1 mixture of Ora-Plus and either Ora-Sweet or Ora-Sweet SF were found to be stable for at least 90 days when stored at room temperature in amber plastic bottles.[11][12] No significant changes in color, odor, taste, or pH were observed, and there was no visible microbial growth.[12]
-
Forced Degradation: Rufinamide has been shown to hydrolyze when exposed to acidic (0.1N hydrochloric acid) or basic (0.1N sodium hydroxide) media at 100°C for three days.[2] It was found to be not sensitive to light in a photostability test.[2] In one study, degradation of Rufinamide was observed under oxidative stress.[11]
Conclusion
This technical guide provides a summary of the available solubility data for Rufinamide and outlines standard experimental protocols for determining solubility and stability, which are directly applicable to this compound. The provided data and methodologies serve as a valuable resource for researchers and professionals involved in the development of pharmaceutical products containing this active ingredient. It is important to note that while the physicochemical properties of isotopically labeled compounds are very similar to their unlabeled counterparts, specific experimental determination for this compound is recommended for regulatory submissions.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. database.ich.org [database.ich.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. Stability of extemporaneously prepared rufinamide oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Rufinamide-15N,d2 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufinamide is an antiepileptic medication primarily used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Accurate quantification of Rufinamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.
The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for matrix effects, variations in sample preparation, and instrument response fluctuations, thereby ensuring the accuracy and precision of the results. Rufinamide-15N,d2 is an ideal internal standard for the quantification of Rufinamide as its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, while its mass difference allows for distinct detection.
These application notes provide a detailed protocol for the determination of Rufinamide in human plasma using LC-MS/MS with this compound as an internal standard.
Mechanism of Action of Rufinamide
Rufinamide's primary mechanism of action involves the modulation of voltage-gated sodium channels in the brain. By binding to these channels, Rufinamide prolongs their inactive state, which in turn limits the repetitive firing of sodium-dependent action potentials. This stabilization of the inactive state of the sodium channels helps to reduce neuronal hyperexcitability, a key factor in seizure generation.
Caption: Mechanism of action of Rufinamide.
Experimental Protocols
Materials and Reagents
-
Rufinamide certified reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
A sensitive and selective liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer (LC-MS/MS).
-
Reversed-phase C18 analytical column (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm).
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of Rufinamide from plasma samples.
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 50 µL of plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Sample preparation workflow.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Zorbax SB-C18 (100 mm x 3 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 50:50 (A:B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 4.5 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
Table 1: MRM Transitions for Rufinamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rufinamide | 239.1 | 127.1 | 25 |
| This compound | 242.1 | 127.1 | 25* |
*Note: The MRM transition for this compound is a predicted value based on the stable isotope labeling and the known fragmentation of Rufinamide. The precursor ion is calculated based on the addition of one 15N and two deuterium atoms. The product ion is predicted to be the same as the unlabeled compound, assuming the label is not on the fragment lost. This should be confirmed experimentally.
Method Validation Summary
The following tables summarize the typical validation parameters for a bioanalytical method for Rufinamide in human plasma using LC-MS/MS. The data presented is a compilation from various published studies.
Table 2: Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference(s) |
| Rufinamide | Human Plasma | 40 - 2000 | > 0.99 | [1] |
| Rufinamide | Human Plasma | 500 - 50000 | > 0.99 | [2][3] |
Table 3: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference(s) |
| Rufinamide | Human Plasma | Low | < 10 | < 10 | 95 - 115 | [2] |
| Rufinamide | Human Plasma | Medium | < 10 | < 10 | 95 - 115 | [2] |
| Rufinamide | Human Plasma | High | < 10 | < 10 | 95 - 115 | [2] |
Table 4: Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | LLOQ (ng/mL) | Reference(s) |
| Rufinamide | Human Plasma | 5 | [1] |
| Rufinamide | Human Plasma | 40 | [1] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Rufinamide in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the high quality of the analytical data.
References
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Determination of Rufinamide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rufinamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of Rufinamide for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation and detection by tandem mass spectrometry. This protocol has been validated for its accuracy, precision, and linearity, ensuring reliable and reproducible results.
Introduction
Rufinamide is an antiepileptic drug used in the treatment of seizures associated with Lennox-Gastaut syndrome.[1] Accurate and reliable quantification of Rufinamide in human plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies to ensure optimal dosing and patient safety.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] This document provides a detailed protocol for the determination of Rufinamide in human plasma using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
Rufinamide reference standard
-
Lacosamide (Internal Standard) or a stable isotope-labeled Rufinamide[5][6]
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)[5]
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)[7]
Equipment
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[5][6]
-
Analytical column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm)[5][8]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
A protein precipitation method is employed for the extraction of Rufinamide from human plasma.[2][5]
-
Allow all samples and reagents to reach room temperature.
-
Add 100 µL of the internal standard working solution (Lacosamide in methanol). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.[9][10]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column under isocratic conditions.[5][8]
| Parameter | Condition |
| Column | Zorbax SB-C18 (100 mm x 3 mm, 3.5 µm) or equivalent[5][8] |
| Mobile Phase | 50:50 (v/v) mixture of 0.1% formic acid in water and methanol[5][8] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL[3] |
| Column Temperature | 30 °C[11] |
| Run Time | Approximately 4.5 minutes[5][8] |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with detection in multiple reaction monitoring (MRM) mode.[5][8]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Rufinamide Transition | m/z 239 → m/z 127[5][8] |
| Lacosamide (IS) Transition | m/z 251 → m/z 108[5][8] |
| Source Temperature | 300 °C |
| Spray Voltage | 4000 V |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS determination of Rufinamide in human plasma.
Method Validation
The described method has been validated based on established guidelines for bioanalytical method validation.[5][8]
Linearity
The method demonstrated excellent linearity over a concentration range of 40-2000 ng/mL for Rufinamide in human plasma.[5][8] The correlation coefficient (r²) was consistently greater than 0.99.[12]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within 85-115% of the nominal values, which is within the acceptable limits for bioanalytical methods.[12][13]
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) for Rufinamide was established at 5 ng/mL, with a signal-to-noise ratio greater than 10.[5][8] The limit of detection (LOD) was determined to be 1.25 ng/mL.[5][8]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 40 - 2000 ng/mL | [5][8] |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [5][8] |
| Limit of Detection (LOD) | 1.25 ng/mL | [5][8] |
| Intra-day Precision (%CV) | < 15% | [12] |
| Inter-day Precision (%CV) | < 15% | [12] |
| Intra-day Accuracy (%) | 85 - 115% | [13] |
| Inter-day Accuracy (%) | 85 - 115% | [13] |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Rufinamide in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for routine therapeutic drug monitoring and for supporting pharmacokinetic studies in a research environment. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. eurekakit.com [eurekakit.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Accurate Rufinamide Quantification using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rufinamide is an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Accurate quantification of Rufinamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy, precision, and specificity. This document provides detailed application notes and protocols for the accurate quantification of Rufinamide in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a quantitative technique where a known amount of a stable isotope-labeled analogue of the analyte is added to the sample. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass. The IS is added at an early stage of the sample preparation process and experiences the same extraction, ionization, and fragmentation efficiencies as the analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the IS, accurate quantification can be achieved, as this ratio is independent of variations in sample recovery and matrix effects.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of Rufinamide in human plasma.
Materials and Reagents
-
Rufinamide certified reference standard
-
Rufinamide-¹⁵N,d₂ stable isotope-labeled internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Preparation of Stock and Working Solutions
-
Rufinamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rufinamide and dissolve it in 10 mL of methanol.
-
Rufinamide-¹⁵N,d₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Rufinamide-¹⁵N,d₂ and dissolve it in 1 mL of methanol.
-
Rufinamide Working Solutions: Prepare a series of working solutions by serially diluting the Rufinamide stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Rufinamide-¹⁵N,d₂ stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Rufinamide-¹⁵N,d₂ internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Rufinamide from potential interferences. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rufinamide | 239.1 | 127.1 |
| Rufinamide-¹⁵N,d₂ (IS) | 242.1 | 129.1 |
Note: The MRM transition for Rufinamide-¹⁵N,d₂ is predicted based on the structure and fragmentation of the unlabeled compound. The precursor ion mass is increased by 3 Da (1 for ¹⁵N and 2 for d₂). The product ion containing the labeled nitrogen and deuterium will also show a corresponding mass shift.
Data Presentation: Quantitative Performance Summary
The following table summarizes the typical quantitative performance parameters of the described isotope dilution LC-MS/MS method for Rufinamide in human plasma, compiled from various literature sources.[1]
| Parameter | Result | Reference |
| Linearity Range | 5 - 5000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (% Bias) | Within ±15% | [1] |
| Recovery | > 85% | |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of Rufinamide using isotope dilution mass spectrometry.
References
Revolutionizing Bioequivalence Testing: A Stable Isotope Approach for Rufinamide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rufinamide is an antiepileptic medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Establishing bioequivalence (BE) is a critical step in the development of generic formulations, ensuring they perform comparably to the innovator product. Traditional BE studies often require a large number of subjects to account for high intra-subject variability in drug pharmacokinetics. This application note details a robust and efficient bioequivalence study design for Rufinamide utilizing a stable isotope-labeled internal standard, Rufinamide-15N,d2. The co-administration of the labeled and unlabeled drug allows for a more precise comparison of formulations by minimizing the impact of intra-subject variability, thereby reducing the required sample size and study duration.[1]
This document provides detailed protocols for a crossover bioequivalence study and the simultaneous analysis of Rufinamide and this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Core Concepts of the Stable Isotope Method
The fundamental principle of this study design is the simultaneous administration of the test formulation (unlabeled Rufinamide) and a reference formulation (stable isotope-labeled this compound) to each subject.[2][3] By using LC-MS/MS, which can differentiate between the two forms based on their mass-to-charge ratio, a direct comparison of their pharmacokinetic profiles can be made within the same individual at the same time. This eliminates the period-to-period variability inherent in traditional crossover designs.
Experimental Workflow
The following diagram illustrates the overall workflow of the bioequivalence study, from subject screening to final data analysis.
Caption: Overall workflow for the bioequivalence study of Rufinamide using a stable isotope approach.
Detailed Experimental Protocols
I. Bioequivalence Study Protocol
This protocol is based on a randomized, open-label, two-period, crossover design.
1. Study Population:
-
Inclusion Criteria:
-
Healthy male and non-pregnant, non-lactating female subjects, aged 18-55 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Willing and able to provide written informed consent.
-
Normal findings in medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
-
Exclusion Criteria:
-
History or presence of any clinically significant disease or disorder.
-
Known allergy to Rufinamide or other triazole derivatives.
-
Use of any prescription or over-the-counter medication within 14 days prior to dosing.
-
Participation in any other clinical trial within 30 days prior to the study.
-
History of drug or alcohol abuse.
-
Positive test for drugs of abuse or alcohol at screening.
-
Donation of blood within the past 30 days.
-
2. Study Design and Dosing:
-
Design: A single-center, randomized, open-label, two-treatment, two-period crossover study.
-
Treatments:
-
Treatment A (Test): One 400 mg Rufinamide tablet (Test Product) co-administered with a solution containing a tracer dose (e.g., 4 mg, representing 1% of the therapeutic dose) of this compound.
-
Treatment B (Reference): One 400 mg Rufinamide tablet (Reference Product) co-administered with a solution containing a tracer dose (e.g., 4 mg) of this compound.
-
-
Dosing Procedure:
-
Subjects will be randomized to one of two treatment sequences (AB or BA).
-
Each dose will be administered with approximately 240 mL of water after an overnight fast of at least 10 hours. A standardized high-fat, high-calorie breakfast will be provided 30 minutes after dosing, as food is known to increase the absorption of Rufinamide.[4]
-
A washout period of at least 14 days will separate the two dosing periods.
-
3. Blood Sampling:
-
Venous blood samples (approximately 5 mL) will be collected into tubes containing K2-EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 36, 48, and 72 hours post-dose.[5]
-
Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C within 30 minutes of collection.
-
Separated plasma samples will be stored frozen at -70°C ± 10°C until analysis.
II. Bioanalytical Method: LC-MS/MS
This method is for the simultaneous quantification of Rufinamide and this compound in human plasma.
1. Materials and Reagents:
-
Rufinamide and this compound reference standards.[6]
-
Lacosamide (or another suitable compound) as an internal standard (IS).[7]
-
HPLC-grade methanol, acetonitrile, and formic acid.
-
Ultrapure water.
-
Human plasma (drug-free).
2. Instrumentation:
-
A validated LC-MS/MS system, such as an Agilent 1260 Infinity LC coupled with a 6410B Triple Quadrupole Mass Spectrometer.[8]
-
Chromatographic Column: A reversed-phase column, such as a Zorbax SB-C18 (100mm x 3mm, 3.5μm).[7]
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol |
| Flow Rate | 0.5 mL/min |
| Gradient | Isocratic: 50% A, 50% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rufinamide: 239.1 → 127.1This compound: 242.1 → 129.1Internal Standard (Lacosamide): 251.1 → 108.1 |
| Dwell Time | 200 ms |
| Fragmentor Voltage | Optimized for each analyte (e.g., 135 V) |
| Collision Energy | Optimized for each analyte (e.g., 15 eV) |
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
5. Method Validation:
The analytical method will be validated according to FDA guidelines for bioanalytical method validation, including assessments of selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Data Presentation and Analysis
Pharmacokinetic Parameters:
The following pharmacokinetic parameters will be calculated for both Rufinamide and this compound using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Quantitative Data Summary:
The pharmacokinetic parameters will be summarized in the following tables:
Table 1: Mean (± SD) Pharmacokinetic Parameters of Rufinamide (Test Product) and this compound (Co-administered with Test)
| Parameter | Rufinamide (Test) | This compound |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) |
Table 2: Mean (± SD) Pharmacokinetic Parameters of Rufinamide (Reference Product) and this compound (Co-administered with Reference)
| Parameter | Rufinamide (Reference) | This compound |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) |
Statistical Analysis:
-
The primary pharmacokinetic parameters (Cmax, AUC(0-t), and AUC(0-inf)) will be log-transformed prior to statistical analysis.
-
An analysis of variance (ANOVA) will be performed on the log-transformed data to assess the effects of sequence, period, treatment, and subject.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-inf) will be calculated.
-
Bioequivalence will be concluded if the 90% confidence intervals for these parameters fall within the acceptance range of 80.00% to 125.00%.
Logical Relationship of the Stable Isotope Method
The following diagram illustrates the logical relationship in the stable isotope co-administration model for bioequivalence assessment.
Caption: Logical model of the stable isotope co-administration for direct intra-subject comparison.
Conclusion
The use of this compound as a stable isotope-labeled internal standard in a co-administration design offers a highly efficient and precise method for conducting bioequivalence studies of Rufinamide. This approach significantly reduces the impact of intra-subject variability, leading to more reliable results with a smaller number of participants. The detailed protocols provided in this application note serve as a comprehensive guide for researchers and drug development professionals to implement this advanced methodology, ultimately accelerating the development of generic Rufinamide formulations.
References
- 1. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bioequivalence-of-Rufinamide-Oral-Suspension-Formulation-and-the-Marketed-Tablet [aesnet.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: Quantitative Determination of Rufinamide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rufinamide in human plasma. The methodology utilizes a simple protein precipitation for sample preparation and employs a stable isotope-labeled internal standard for accurate and precise quantification. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Rufinamide.
Introduction
Rufinamide is an antiepileptic drug used in the treatment of seizures associated with Lennox-Gastaut syndrome. Accurate measurement of its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This document provides a detailed protocol for the quantification of Rufinamide using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Liquid Chromatography
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm or equivalent |
| Mobile Phase | 50:50 (v/v) mixture of 0.1% Formic Acid in Water and Methanol[1] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 4.5 minutes[1] |
Mass Spectrometry
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following MRM transitions should be used for the analysis. The collision energy should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rufinamide | 239.1[1] | 127.1[1] | Optimized by user |
| Rufinamide Labeled Standard * | User Defined | User Defined | Optimized by user |
Note: The selection of a stable isotope-labeled internal standard (e.g., Rufinamide-d4, ¹³C,¹⁵N₂-Rufinamide) is highly recommended for optimal quantification. The precursor and product ions for the labeled standard will depend on the specific isotope labeling and should be determined by direct infusion and optimization on the mass spectrometer.
Protocol
Standard and Quality Control (QC) Preparation
-
Prepare a stock solution of Rufinamide (1 mg/mL) in methanol.
-
Prepare a stock solution of the labeled internal standard (1 mg/mL) in methanol.
-
Prepare working solutions of Rufinamide by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Prepare a working solution of the internal standard by diluting its stock solution with the same diluent.
-
Prepare calibration standards and quality control samples by spiking the appropriate working solutions into blank human plasma.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in methanol to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Analysis
-
Acquire data using the LC-MS/MS parameters outlined above.
-
Integrate the peak areas for Rufinamide and its labeled internal standard.
-
Calculate the peak area ratio (Rufinamide / Labeled Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x weighting.
-
Determine the concentration of Rufinamide in the unknown samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance of this method.
| Parameter | Result |
| Linearity Range | 40 - 2000 ng/mL in plasma[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
| Limit of Detection (LOD) | 1.25 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Rufinamide.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical diagram of MRM-based quantification.
References
Application Notes and Protocols: A Comparative Analysis of Liquid-Liquid and Solid-Phase Extraction for Rufinamide Quantification
Introduction
Rufinamide is an antiepileptic drug indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] Accurate and reliable quantification of Rufinamide in biological matrices and pharmaceutical formulations is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control. Sample preparation is a critical step in the analytical workflow, significantly impacting the accuracy, precision, and sensitivity of the subsequent analysis. This application note provides a detailed comparison of two common sample preparation techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), for the determination of Rufinamide. This document is intended for researchers, scientists, and drug development professionals.
Principles of Extraction Techniques
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent.[3] The analyte is partitioned from the sample matrix into the organic phase, leaving interfering substances behind in the aqueous phase. The efficiency of the extraction depends on the partition coefficient of the analyte, the pH of the aqueous phase, and the choice of the organic solvent. While widely used due to its simplicity and low cost, LLE can be labor-intensive, time-consuming, and may suffer from issues like emulsion formation and incomplete phase separation.
Solid-Phase Extraction (SPE)
SPE is a more modern and versatile sample preparation technique that utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample.[4] The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.[4] SPE offers several advantages over LLE, including higher analyte recovery, better precision, reduced solvent consumption, and the potential for automation. The choice of sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange) is critical for achieving optimal selectivity.[4]
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Rufinamide in Human Plasma
This protocol is adapted from a method for the HPLC-UV determination of Rufinamide in human plasma.[5]
Materials:
-
Human plasma samples
-
Rufinamide standard solution
-
Internal standard solution (e.g., metoclopramide)
-
Ammonium hydroxide solution
-
Dichloromethane (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: To 250 µL of plasma sample in a glass tube, add the internal standard.
-
Alkalinization: Add ammonium hydroxide to the sample to adjust the pH to approximately 9.25.
-
Extraction: Add 1 mL of dichloromethane to the tube. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for HPLC analysis.
Solid-Phase Extraction (SPE) Protocol for Rufinamide (General Procedure)
While a specific, detailed SPE protocol for Rufinamide was not found in the provided search results, a general procedure for the extraction of neutral drugs like Rufinamide from biological fluids using a reversed-phase SPE cartridge is provided below.
Materials:
-
Biological fluid sample (e.g., plasma, urine)
-
Rufinamide standard solution
-
Internal standard solution
-
Reversed-phase SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol, acetonitrile)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard and vortex. The sample may require dilution or pH adjustment depending on the specific matrix and SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for subsequent analysis.
Data Presentation
The following table summarizes the quantitative data for Rufinamide analysis using different sample preparation methods. It is important to note that these values are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation | Reference |
| Recovery | 73.1% - 85.2% | High and consistent recoveries reported for similar analytes | - | [1], |
| Linearity Range | 0.1 - 30 µg/mL | - | 0.5 - 50 µg/mL | [1],[6] |
| Limit of Detection (LOD) | - | - | 0.10 µg/mL | [7] |
| Limit of Quantification (LOQ) | - | - | 0.31 µg/mL | [7] |
| Precision (%RSD) | < 14.5% | - | < 10% | [1],[6] |
| Accuracy | -14.6% to 15.0% | - | 95.97% to 114.13% | [1],[6] |
Visualizations
Caption: Workflow diagram for the Liquid-Liquid Extraction of Rufinamide.
Caption: Generalized workflow for Solid-Phase Extraction of Rufinamide.
References
- 1. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. apjhs.com [apjhs.com]
Troubleshooting & Optimization
minimizing matrix effects in Rufinamide LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Rufinamide.
Troubleshooting Guide
This guide addresses common issues encountered during Rufinamide LC-MS/MS analysis that may be related to matrix effects.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate Rufinamide from interferences. 2. Enhance Sample Cleanup: Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Low Analyte Response or Signal Suppression | Ion Suppression: Co-eluting endogenous matrix components, particularly phospholipids, are competing with Rufinamide for ionization in the MS source. | 1. Improve Sample Preparation: Implement a sample cleanup method specifically designed to remove phospholipids, such as phospholipid removal plates or a targeted SPE protocol.[1] 2. Chromatographic Separation: Modify the LC method to ensure Rufinamide elutes in a region free from significant ion suppression. A post-column infusion experiment can identify these regions. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Rufinamide will co-elute and experience similar matrix effects, providing more accurate quantification. |
| High Signal Variability Between Samples | Inconsistent matrix effects across different samples or lots of biological matrix. | 1. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and processing to minimize variability. 2. Robust Sample Preparation: Utilize a validated and highly reproducible sample preparation method like SPE or LLE. 3. Employ a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects. |
| Instrument Contamination and Carryover | Buildup of matrix components (e.g., phospholipids) in the LC system and MS source.[2] | 1. Implement a Divert Valve: Program a divert valve to direct the early and late eluting, non-essential portions of the chromatogram to waste, preventing them from entering the MS source. 2. Thorough Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components. 3. Regular Instrument Maintenance: Perform routine cleaning of the ion source as recommended by the instrument manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in Rufinamide LC-MS/MS analysis of biological samples?
A1: The primary causes of matrix effects, particularly ion suppression, are co-eluting endogenous components from the biological matrix. For plasma and serum samples, phospholipids are a major contributor to ion suppression.[2] Other potential sources include salts, proteins, and other small molecules present in the sample.
Q2: Which sample preparation technique is best for minimizing matrix effects for Rufinamide?
A2: The "best" technique depends on the required sensitivity, throughput, and the specific matrix. Here's a comparison of common methods:
-
Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing matrix components, especially phospholipids, which can lead to significant ion suppression.[1] A published method for Rufinamide in plasma utilized protein precipitation with methanol.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning Rufinamide into an immiscible organic solvent. Given Rufinamide's lipophilic nature and low LogP (0.65-0.88), a moderately polar, water-immiscible solvent would be a good starting point.[1] One study used a combination of PPT and LLE for Rufinamide extraction from plasma and tissues.[3]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts. It can be highly selective for the analyte of interest. Specific SPE cartridges and plates are also available for targeted phospholipid removal.
Q3: How do the physicochemical properties of Rufinamide influence the choice of sample preparation?
A3: Rufinamide is a lipophilic compound with a low LogP value (0.65-0.88) and has no ionizable functionality.[1] This means its retention on reversed-phase SPE sorbents will be moderate, and its extraction in LLE will be favored by organic solvents. Its neutral character means that ion-exchange SPE is not a primary option unless derivatized.
Q4: Can I use a structural analog as an internal standard for Rufinamide analysis?
A4: While a structural analog can be used, a stable isotope-labeled (SIL) internal standard for Rufinamide is highly recommended. A SIL-IS has nearly identical chemical and physical properties to Rufinamide, ensuring it co-elutes and experiences the same degree of matrix effects and variability in extraction and ionization. This provides the most accurate and precise quantification.
Q5: How can I assess the extent of matrix effects in my Rufinamide assay?
A5: The two most common methods for assessing matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a Rufinamide standard solution into the LC eluent post-column. A blank, extracted matrix sample is then injected. Any dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of Rufinamide spiked into a blank extracted matrix with the peak area of Rufinamide in a neat solvent at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.
Quantitative Data on Sample Preparation Methods
The following table summarizes published data on different sample preparation techniques for Rufinamide analysis.
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | Plasma | Not explicitly reported, but method validated for accuracy and precision. | Verified to be acceptable across different plasma sources. | [1] |
| Protein Precipitation + Liquid-Liquid Extraction | Plasma, Brain, Liver, Kidney | 73.1 - 85.2 | Not explicitly reported, but method validated for accuracy and precision. | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation for Rufinamide in Plasma
This protocol is adapted from a published LC-MS/MS method for the quantification of Rufinamide in plasma.[1]
1. Sample Preparation:
- To 50 µL of plasma sample, add a suitable internal standard (e.g., Lacosamide as used in the reference, or preferably a SIL-IS for Rufinamide).
- Add 150 µL of methanol to precipitate proteins.
- Vortex mix for 30 seconds.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS Conditions:
- LC Column: Zorbax SB-C18 (100mm x 3mm, 3.5µm) or equivalent.
- Mobile Phase: 50:50 (v/v) mixture of water with 0.1% formic acid and methanol.
- Flow Rate: 0.4 mL/min (example, may need optimization).
- Injection Volume: 10 µL.
- MS Detection: Electrospray ionization in positive mode (ESI+).
- MRM Transitions:
- Rufinamide: 239 -> 127 m/z
- Lacosamide (IS): 251 -> 108 m/z
Protocol 2: Combined Protein Precipitation and Liquid-Liquid Extraction
This protocol is based on a method for Rufinamide analysis in various biological matrices.[3]
1. Sample Preparation:
- To 100 µL of plasma or tissue homogenate, add the internal standard.
- Add a protein precipitating solvent (e.g., acetonitrile).
- Vortex and centrifuge.
- Transfer the supernatant to a new tube.
- Add an immiscible organic extraction solvent (e.g., ethyl acetate).
- Vortex and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
Visualizations
Caption: Workflow for Rufinamide analysis using protein precipitation.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ion Suppression with Rufinamide-15N,d2
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering ion suppression when using Rufinamide-15N,d2 as an internal standard in LC-MS/MS analyses. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Rufinamide?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest, in this case, Rufinamide.[1][2][3] This phenomenon arises when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of Rufinamide in the mass spectrometer's ion source.[2][3][4] The consequence of ion suppression is a loss of sensitivity, which can lead to inaccurate and unreliable quantification of Rufinamide, potentially impacting pharmacokinetic and other critical study results.[5][6]
Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that correct for ion suppression?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for correcting matrix effects, they are not a guaranteed solution for ion suppression.[7] For effective correction, the analyte and the SIL-IS must co-elute and experience the same degree of ion suppression.[2] However, differences in retention time, even slight ones, between Rufinamide and this compound can lead to differential ion suppression, compromising the accuracy of the results.[8]
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources of ion suppression include:
-
Endogenous matrix components: These are substances naturally present in the biological sample, such as phospholipids, salts, and proteins.[9][10][11]
-
Exogenous substances: These can be introduced during sample collection and preparation, including anticoagulants, plasticizers from collection tubes, and dosing vehicles like PEG 400.[1][5]
-
Mobile phase additives: Non-volatile salts or ion-pairing agents in the mobile phase can also contribute to suppression.[9][12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression when using this compound.
Problem: I am observing low signal intensity and poor reproducibility for Rufinamide, even with the use of this compound.
Step 1: Confirming Ion Suppression
Before modifying your method, it's crucial to confirm that ion suppression is the root cause of the issue.
Q4: How can I experimentally verify that ion suppression is occurring in my assay?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[10][13]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a standard solution: Create a solution of Rufinamide at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the infusion: Use a syringe pump to continuously infuse the Rufinamide standard solution into the LC flow path after the analytical column and before the mass spectrometer ion source. A 'T' connector is typically used for this purpose.
-
Inject a blank matrix sample: Inject an extracted blank matrix sample (e.g., plasma from a subject not dosed with Rufinamide) onto the LC column.
-
Monitor the signal: Acquire data for the Rufinamide transition. A stable baseline signal should be observed from the infused standard. Any dips or decreases in this baseline indicate regions of ion suppression.[10]
Step 2: Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.
Q5: What are the most effective ways to reduce or eliminate ion suppression?
A5: The most effective strategies involve improving sample preparation and optimizing chromatographic separation.[1][14]
Protocol 2: Optimizing Sample Preparation
Objective: To remove interfering matrix components before LC-MS/MS analysis.
Methodologies:
-
Solid-Phase Extraction (SPE): This technique is generally more effective at removing phospholipids and other interfering compounds compared to protein precipitation.[2][3] A variety of SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for your matrix.
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, leading to less ion suppression.[1] However, the extraction efficiency for polar compounds like Rufinamide needs to be carefully optimized.
-
Phospholipid Removal Plates/Cartridges: Specific sample preparation products are designed to remove phospholipids, which are major contributors to ion suppression in plasma samples.
Protocol 3: Optimizing Chromatographic Conditions
Objective: To chromatographically separate Rufinamide and this compound from the regions of ion suppression identified in the post-column infusion experiment.
Methodologies:
-
Gradient Modification: Adjust the mobile phase gradient to shift the elution of Rufinamide to a "cleaner" region of the chromatogram where no suppression was observed.[5]
-
Column Chemistry: Test different analytical columns with varying stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity and retention of both Rufinamide and interfering matrix components.
-
Flow Rate Reduction: Lowering the flow rate, especially when using nano-electrospray ionization, can reduce the severity of ion suppression.[1]
Data Presentation
The following table summarizes the potential impact of different sample preparation techniques on ion suppression, based on general observations in the field.
| Sample Preparation Method | Relative Ion Suppression | Relative Sample Cleanliness | Throughput |
| Protein Precipitation | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Low-Medium | Medium-High | Medium |
| Solid-Phase Extraction (SPE) | Low | High | Medium-Low |
This table provides a generalized comparison. The actual performance will depend on the specific matrix and analytical method.
Visualizations
Troubleshooting Workflow for Ion Suppression
The following diagram illustrates a logical workflow for identifying and addressing ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
addressing isotopic crosstalk between Rufinamide and Rufinamide-15N,d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rufinamide and its stable isotope-labeled internal standard, Rufinamide-15N,d2. The information provided here will help address challenges related to isotopic crosstalk and ensure accurate quantification in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of Rufinamide and this compound analysis?
A1: Isotopic crosstalk refers to the interference between the mass spectrometry signals of an analyte (Rufinamide) and its stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This interference occurs when the isotopic distribution of the analyte overlaps with the mass-to-charge ratio (m/z) of the SIL-IS. Due to the natural abundance of heavy isotopes (e.g., ¹³C), a small percentage of Rufinamide molecules will have a mass that is close to or the same as the mass of this compound, leading to an artificially inflated signal for the internal standard.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard for the quantification of Rufinamide because it is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. This co-elution and similar ionization response help to correct for variability in the analytical process, leading to more accurate and precise results.[2]
Q3: What are the potential consequences of unaddressed isotopic crosstalk?
A3: Unaddressed isotopic crosstalk can lead to several analytical issues, including:
-
Non-linear calibration curves: The interference from the analyte can cause a non-proportional response of the internal standard at higher analyte concentrations.[3]
-
Inaccurate quantification: The overestimation of the internal standard signal can lead to an underestimation of the analyte concentration.
-
Poor assay precision and reproducibility: The extent of crosstalk can vary between samples, leading to inconsistent results.
Q4: How can I determine if isotopic crosstalk is affecting my assay?
A4: You can assess for isotopic crosstalk by preparing and analyzing two sets of samples:
-
A high-concentration solution of Rufinamide without the internal standard.
-
A solution of this compound without the analyte.
By monitoring the MRM transition of the internal standard in the Rufinamide-only sample, you can directly measure the percentage of signal contribution from the analyte. Similarly, analyzing the internal standard-only sample for the analyte's MRM transition can check for any impurities in the internal standard.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Rufinamide with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected peak at the retention time of the internal standard in a blank sample. | Carryover from a previous injection. | 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Optimize the autosampler wash procedure. |
| Contamination of the LC-MS system. | 1. Flush the LC system with a strong solvent. 2. Clean the ion source of the mass spectrometer. | |
| Non-linear calibration curve, especially at higher concentrations. | Isotopic crosstalk from Rufinamide to this compound. | 1. Optimize Chromatographic Separation: If there is a slight retention time difference between the analyte and IS, improve the chromatography to ensure complete co-elution.[3] 2. Select a Different Product Ion: Choose a product ion for this compound that has minimal or no contribution from Rufinamide isotopes. 3. Use a Correction Factor: Mathematically correct for the contribution of the analyte signal to the internal standard signal.[4][5] |
| Detector saturation. | 1. Dilute high-concentration samples. 2. Reduce the injection volume. | |
| Inaccurate and imprecise results for quality control (QC) samples. | Significant isotopic crosstalk. | 1. Implement the solutions for non-linear calibration curves. 2. Re-validate the method after implementing corrective actions. |
| Matrix effects. | 1. Ensure complete co-elution of the analyte and internal standard to compensate for matrix effects.[2][3] 2. Evaluate and optimize the sample preparation procedure to remove interfering matrix components. | |
| High background noise in the chromatogram. | Contaminated mobile phase or LC system. | 1. Prepare fresh mobile phases using high-purity solvents and additives. 2. Flush the LC system thoroughly. |
| In-source fragmentation. | Optimize the ion source parameters (e.g., temperature, voltages) to minimize fragmentation before the collision cell. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for Rufinamide and the deduced parameters for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Rufinamide | 239 | 127 | [M+H]⁺ ion. The product ion is a known fragment.[6] |
| This compound | 242 | 130 (deduced) | [M+H]⁺ ion. The product ion is deduced based on the retention of the stable isotopes in the fragment. This should be confirmed experimentally. |
Theoretical Isotopic Contribution:
The natural abundance of ¹³C is approximately 1.1%. For a molecule like Rufinamide with 10 carbon atoms, the probability of having at least one ¹³C atom can be significant, leading to an M+1 peak. This M+1 peak of Rufinamide can contribute to the signal of the M peak of this compound, especially if the mass difference is small.
Experimental Protocols
Protocol for Assessing Isotopic Crosstalk
Objective: To determine the extent of signal contribution from Rufinamide to the this compound MRM transition.
Materials:
-
Rufinamide reference standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (or other appropriate mobile phase modifier)
-
Calibrated pipettes and vials
Procedure:
-
Prepare a High-Concentration Rufinamide Solution: Prepare a solution of Rufinamide at the upper limit of quantification (ULOQ) of your assay in a suitable solvent (e.g., 50:50 acetonitrile:water). Do not add the internal standard.
-
Prepare an Internal Standard Solution: Prepare a solution of this compound at the working concentration used in your assay. Do not add the analyte.
-
LC-MS/MS Analysis:
-
Set up an LC-MS/MS method with the MRM transitions for both Rufinamide (239 -> 127) and this compound (242 -> 130).
-
Inject the high-concentration Rufinamide solution and monitor both MRM transitions.
-
Inject the internal standard solution and monitor both MRM transitions.
-
-
Data Analysis:
-
In the chromatogram from the high-concentration Rufinamide injection, measure the peak area of any signal observed in the this compound MRM channel.
-
Calculate the percentage of crosstalk as: (Peak Area of Crosstalk Signal / Peak Area of this compound at working concentration) x 100%
-
Visualizations
Caption: Mechanism of isotopic crosstalk from Rufinamide to its internal standard.
Caption: A logical workflow for troubleshooting isotopic crosstalk issues.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrospray Ionization for Rufinamide-15N,d2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the electrospray ionization (ESI) mass spectrometry analysis of Rufinamide and its stable isotope-labeled internal standard, Rufinamide-15N,d2.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound using electrospray ionization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Incorrect ESI Polarity: Rufinamide ionizes best in positive mode. 2. Suboptimal Source Parameters: Capillary voltage, cone voltage, or gas settings are not optimized. 3. Sample Concentration Too Low: The amount of analyte is below the instrument's limit of detection.[1] 4. Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of the analyte.[1][2] 5. Clogged Sprayer: The ESI needle is blocked. | 1. Ensure the mass spectrometer is operating in positive ion mode . 2. Systematically optimize source parameters. Start with published methods for Rufinamide and adjust as needed (see Experimental Protocols).[3][4] 3. Concentrate the sample or inject a larger volume if possible. 4. Improve sample preparation (e.g., using solid-phase extraction).[1] Ensure chromatographic separation from interfering matrix components. 5. Clean or replace the ESI needle according to the manufacturer's instructions. |
| Unstable Signal/High Noise | 1. Inadequate Solvent Purity: Solvents may contain impurities that create high background noise. 2. Improper Nebulization: The nebulizer gas pressure is too low or too high for the liquid flow rate. 3. Unstable Taylor Cone: Can be caused by incorrect sprayer voltage or solvent composition.[5][6] 4. Contamination: The system may be contaminated with salts, detergents, or other compounds. | 1. Use high-purity, LC-MS grade solvents. 2. Optimize the nebulizer gas pressure to achieve a stable spray for your given flow rate. 3. Adjust the sprayer voltage. Lower voltages can sometimes provide a more stable signal.[5] Ensure appropriate mobile phase composition (e.g., sufficient organic content). 4. Flush the entire LC-MS system with an appropriate cleaning solution. |
| Adduct Formation (e.g., [M+Na]+, [M+K]+) | 1. Presence of Salts: Sodium and potassium salts in the sample, mobile phase, or from glassware can form adducts with the analyte. 2. High Salt Concentration in Biological Samples: Biological matrices often contain high levels of salts. | 1. Use high-purity water and solvents. Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to promote protonation ([M+H]+) over adduct formation.[4] Avoid glassware where possible and use polypropylene vials. 2. Implement a robust sample clean-up procedure to remove excess salts before injection.[7] |
| In-source Fragmentation | 1. Cone Voltage Too High: Excessive voltage applied to the sampling cone can cause the analyte to fragment in the ion source.[7] | 1. Reduce the cone voltage (also known as orifice or declustering potential) until the precursor ion ([M+H]+) is maximized and fragmentation is minimized.[7] |
| Poor Peak Shape | 1. Chromatographic Issues: The problem may lie with the HPLC separation rather than the MS detection. This can include column degradation, improper mobile phase, or sample overload. | 1. Troubleshoot the liquid chromatography method. Ensure the column is in good condition, the mobile phase is correctly prepared, and the injection volume is appropriate. |
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for Rufinamide and this compound in positive ESI mode?
A1: In positive electrospray ionization, both compounds will be protonated. The expected precursor ion for Rufinamide is [M+H]+ at m/z 239, and for this compound, it is [M+H]+ at m/z 242. A common product ion for Rufinamide is m/z 127.[3][4]
Q2: What mobile phase composition is recommended for Rufinamide analysis?
A2: A common mobile phase for reversed-phase chromatography of Rufinamide is a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to aid in protonation.[3][4] A 50:50 (v/v) mixture of water with 0.1% formic acid and methanol has been successfully used.[3][4]
Q3: How can I minimize ion suppression when analyzing Rufinamide in biological matrices like plasma?
A3: To minimize ion suppression, it is crucial to have an effective sample preparation method to remove interfering substances like salts and phospholipids. Protein precipitation is a common first step.[3] Additionally, ensuring good chromatographic separation of Rufinamide from the matrix components is essential. The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for any remaining matrix effects, as it will be affected similarly to the analyte.
Q4: What are typical starting ESI source parameters for optimizing Rufinamide analysis?
A4: While optimal parameters are instrument-dependent, you can use the following as a starting point and optimize from there.
| Parameter | Typical Starting Value |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Gas | Nitrogen |
| Desolvation Gas Temp. | 300 - 450 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Nebulizer Gas Pressure | 30 - 60 psi |
Q5: Should I use Rufinamide or this compound for optimizing the ESI source parameters?
A5: It is best to use the unlabeled analyte, Rufinamide, for initial optimization of the precursor ion signal. Once the optimal source parameters are established, you can then confirm the response of this compound and set up the multiple reaction monitoring (MRM) transitions for both compounds.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage
This protocol describes the method for optimizing the cone voltage to maximize the signal of the precursor ion while minimizing in-source fragmentation.
-
Prepare a standard solution of Rufinamide (e.g., 100 ng/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the protonated molecule of Rufinamide (m/z 239) in positive ion mode.
-
Begin with a low cone voltage (e.g., 10 V).
-
Gradually increase the cone voltage in increments of 5 V, allowing the signal to stabilize at each step.
-
Record the ion intensity at each voltage setting.
-
Plot the ion intensity as a function of the cone voltage.
-
The optimal cone voltage is the value that provides the highest intensity for the precursor ion before a significant drop in signal (indicating the onset of fragmentation).
Protocol 2: Optimization of Desolvation Gas Temperature
This protocol details the optimization of the desolvation gas temperature to ensure efficient solvent evaporation without causing thermal degradation of the analyte.
-
Infuse a standard solution of Rufinamide (e.g., 100 ng/mL) into the mass spectrometer at the intended LC flow rate.
-
Set the cone voltage and other source parameters to their previously optimized values.
-
Set the desolvation gas temperature to a low value (e.g., 250 °C).
-
Monitor the intensity of the Rufinamide precursor ion (m/z 239).
-
Increase the desolvation gas temperature in increments of 25 °C, allowing the source to stabilize at each temperature.
-
Record the ion intensity at each temperature setting.
-
Plot the ion intensity against the desolvation gas temperature.
-
The optimal temperature is the lowest value that provides a stable and maximal signal intensity. Excessively high temperatures may not improve the signal and could potentially lead to analyte degradation.
Visualizations
Caption: Workflow for ESI-MS optimization for Rufinamide analysis.
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
stability of Rufinamide-15N,d2 in plasma during freeze-thaw cycles
This technical support center provides guidance and answers frequently asked questions regarding the stability of Rufinamide-15N,d2 in plasma, particularly concerning freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma important?
This compound is a stable isotope-labeled version of Rufinamide, an antiepileptic drug used to treat seizures associated with Lennox-Gastaut syndrome.[1][2] The labeled form is often used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Rufinamide in biological samples like plasma.[1] Ensuring its stability during sample handling and storage, including freeze-thaw cycles, is critical for obtaining reliable and reproducible pharmacokinetic data.[3]
Q2: Is this compound expected to be stable in plasma during freeze-thaw cycles?
Q3: What are the general regulatory guidelines for assessing freeze-thaw stability?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which include freeze-thaw stability assessments.[6][7] Key recommendations include:
-
Number of Cycles: The stability should be assessed for a minimum of three freeze-thaw cycles.[8] The number of cycles tested should equal or exceed the number of cycles that study samples will undergo.[6]
-
QC Samples: The evaluation should be performed using low and high concentration quality control (QC) samples.[6]
-
Acceptance Criteria: The mean concentration of the analyte in the thawed QC samples should be within ±15% of the nominal concentration.[3][6]
Q4: What factors can potentially affect the stability of this compound in plasma during freeze-thaw cycles?
Repeated freezing and thawing can impact the stability of analytes in plasma through various mechanisms, including:
-
pH shifts: Freezing can cause shifts in the pH of the plasma sample, which may lead to the degradation of pH-sensitive compounds.
-
Enzymatic degradation: Cellular lysis during freezing can release enzymes that may degrade the analyte.
-
Concentration gradients: As the sample freezes, pure water crystallizes first, which can lead to localized high concentrations of salts and other solutes that could affect analyte stability.
-
Oxidation: Increased exposure to oxygen during thawing can promote oxidative degradation.
While Rufinamide has been shown to be relatively stable, these factors should be considered, especially if unexpected degradation is observed.[4][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Observed degradation of this compound after a single freeze-thaw cycle. | Improper sample handling. Contamination of the plasma sample. Instability of the analyte in the specific matrix. | Review sample collection and handling procedures. Ensure proper storage conditions. Perform a fresh stability assessment with newly prepared QC samples. |
| Inconsistent results between different freeze-thaw cycles. | Inconsistent thawing procedures (e.g., duration, temperature). Partial thawing and refreezing. | Standardize the thawing protocol. Ensure samples are completely thawed and mixed gently before analysis. Avoid partial thawing. |
| Degradation exceeds the 15% acceptance criteria after multiple cycles. | Analyte is inherently unstable to repeated freeze-thaw cycles. The number of cycles exceeds the established stability limit. | Limit the number of freeze-thaw cycles for study samples. If more cycles are necessary, re-validate the stability for the required number of cycles. |
| Interference peaks observed in the chromatogram after freeze-thaw cycles. | Formation of degradation products. Matrix effects. | Investigate the identity of the interfering peaks using techniques like mass spectrometry. Re-optimize the chromatographic method to separate the analyte from the interference. |
Experimental Protocols
Freeze-Thaw Stability Assessment of this compound in Plasma
This protocol is based on general guidelines from the FDA and EMA for bioanalytical method validation.[6][7][8]
1. Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with known concentrations of this compound to prepare low and high QC samples. A typical low QC concentration is about three times the lower limit of quantification (LLOQ), and a high QC is near the upper limit of quantification (ULOQ).[6]
-
Prepare a sufficient number of aliquots for each QC level to cover all planned freeze-thaw cycles and the baseline analysis.
2. Baseline Analysis (Cycle 0):
-
Immediately after preparation, analyze a set of low and high QC samples (in triplicate) to establish the baseline concentration.
3. Freeze-Thaw Cycles:
-
Store the remaining QC sample aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.[4]
-
Thaw the samples unassisted at room temperature.[4]
-
Once completely thawed, refreeze the samples at the storage temperature for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (typically a minimum of three).[8]
4. Analysis of Thawed Samples:
-
After the final thaw cycle, analyze the QC samples (in triplicate).
-
Quantify the concentration of this compound against a freshly prepared calibration curve.[6]
5. Data Evaluation:
-
Calculate the mean concentration and percent deviation from the nominal concentration for each QC level at each freeze-thaw cycle.
-
The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.[3][6]
Quantitative Data Summary
The following table summarizes the expected stability of Rufinamide in plasma based on available literature. It is anticipated that this compound will exhibit similar stability.
| Analyte | Matrix | Storage Temperature | Number of Freeze-Thaw Cycles | Stability Outcome | Reference |
| Rufinamide | Human Plasma | -70°C ± 5°C | 3 | Stable (within acceptance criteria) | [4] |
Note: The acceptance criteria for stability are typically a mean concentration within ±15% of the nominal value.[3][6]
Visualizations
Experimental Workflow for Freeze-Thaw Stability Assessment
Caption: Workflow for assessing freeze-thaw stability of an analyte in plasma.
Logical Relationship in Troubleshooting Stability Issues
Caption: Troubleshooting logic for addressing analyte stability issues in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
impact of co-eluting metabolites on Rufinamide quantification
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of co-eluting metabolites on the quantification of Rufinamide.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Rufinamide and how are they formed?
Rufinamide is primarily metabolized in the liver through a non-cytochrome P450 pathway.[1] The main metabolic process is the hydrolysis of the carboxylamide group, mediated by carboxylesterases, to form an inactive carboxylic acid derivative known as CGP 47292.[2][3][4][5] Minor metabolites, which are acyl-glucuronides of CGP 47292, have also been detected in urine.[3]
Q2: Can Rufinamide metabolites interfere with its quantification?
Yes, co-elution of metabolites with the parent drug, Rufinamide, can potentially lead to inaccurate quantification. This is a primary concern in bioanalytical methods, especially with techniques like LC-MS/MS where co-eluting compounds can cause matrix effects such as ion suppression or enhancement.[6][7][8] While the primary metabolite, CGP 47292, is pharmacologically inactive, its presence can interfere with the analytical signal of Rufinamide if not properly separated chromatographically.[2][9]
Q3: What is a "matrix effect" and how does it relate to co-eluting metabolites?
A matrix effect in LC-MS/MS analysis refers to the alteration of the ionization efficiency of the target analyte (Rufinamide) by co-eluting compounds from the biological sample (e.g., plasma, urine).[6][8] These interfering compounds can be endogenous components like phospholipids or exogenous substances, including metabolites.[6] If a metabolite co-elutes with Rufinamide, it can either suppress or enhance the Rufinamide signal, leading to underestimation or overestimation of its true concentration.[7][10]
Q4: Are there validated methods to separate Rufinamide from its metabolites?
Yes, several sensitive and selective analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have been developed and validated for the quantification of Rufinamide in biological matrices in the presence of its main metabolite.[9][11][12][13] These methods demonstrate that with appropriate chromatographic conditions, baseline separation can be achieved.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of Rufinamide.
Problem 1: Poor Peak Shape or Unexplained Peaks in the Chromatogram
Possible Cause:
-
Co-elution of Rufinamide with its primary metabolite (CGP 47292) or other endogenous matrix components.
-
Inadequate chromatographic separation.
Solutions:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A slight modification can significantly alter the retention times and improve separation.[13][14]
-
Modify pH of the Aqueous Phase: The ionization state of both Rufinamide and its carboxylic acid metabolite is pH-dependent. Adjusting the pH with additives like formic acid or ammonium acetate can improve peak shape and resolution.[12][15]
-
Change the Chromatographic Column: If resolution is not achieved, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[14]
-
Adjust the Gradient Elution Program: Increase the ramp time of the gradient to provide more time for the separation of closely eluting compounds.
Problem 2: Inaccurate Quantification (High Variability, Poor Precision/Accuracy)
Possible Cause:
-
Matrix effects caused by co-eluting metabolites or other matrix components, leading to ion suppression or enhancement in LC-MS/MS analysis.[6][16]
-
In-source fragmentation or instability of metabolites. Acyl-glucuronides, even if minor, can be unstable and revert to the aglycone in the mass spectrometer's ion source, potentially interfering with quantification if not chromatographically separated.[17][18]
Solutions:
-
Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the analyte response in a spiked matrix sample to the response in a clean solvent. A significant difference indicates the presence of matrix effects.[6]
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Transitioning from a simple protein precipitation (PPT) method to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix effects.[8][16]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the best way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. If an SIL-IS is not available, use a structural analog that has similar chromatographic and ionization behavior.[6]
-
Ensure Chromatographic Separation: As detailed in Problem 1, focus on achieving baseline separation between Rufinamide and all potential metabolites to prevent in-source interference.[19]
Visual Aids and Diagrams
Rufinamide Metabolism Pathway
Caption: Simplified metabolic pathway of Rufinamide.
General Workflow for Rufinamide Quantification
Caption: Standard bioanalytical workflow for Rufinamide.
Troubleshooting Logic for Co-elution Issues
Caption: Decision tree for troubleshooting co-elution problems.
Experimental Protocols & Data
Example Protocol: HPLC-UV Method for Rufinamide in Plasma
This protocol is a composite representation based on published methodologies.[9][12][14][20]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (e.g., Lacosamide, 50 µg/mL).[9][12]
-
Vortex for 30 seconds.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.[12]
-
-
Chromatographic Conditions:
Example Protocol: LC-MS/MS Method for Rufinamide in Plasma
This protocol is a composite representation based on published methodologies.[15]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard.
-
Vortex and centrifuge as described in the HPLC-UV method.
-
Transfer the supernatant for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu, Waters, or equivalent UPLC/HPLC system.
-
Column: Zorbax SB-C18 (3.5 µm, 100 x 3.0 mm) or equivalent.[15]
-
Mobile Phase: A mixture of water with 0.1% formic acid and methanol (50:50, v/v).[15]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[15]
-
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for Rufinamide quantification.
Table 1: Comparison of HPLC-UV Method Validation Parameters
| Parameter | Method 1[12][20] | Method 2[14] | Method 3[13] |
| Matrix | Human Plasma | Mouse Plasma & Tissues | Pharmaceutical Forms |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.1 - 30 | 0.15 - 3.5 |
| Internal Standard | Lacosamide | Chloramphenicol | Not Applicable |
| Intra-day Precision (%RSD) | < 10% | < 14.5% | < 2% |
| Inter-day Precision (%RSD) | < 10% | < 14.5% | < 2% |
| Accuracy / Recovery (%) | 95.97 - 114.13 | 85.4 - 115.0 | 98 - 100 |
Table 2: Example LC-MS/MS Method Parameters and Results
| Parameter | Value[15] |
| Matrix | Human, Rat, Rabbit Plasma |
| Sample Volume | 50 µL |
| Linearity Range (ng/mL) | 40 - 2000 |
| Lower Limit of Quantification | 5 ng/mL |
| Internal Standard | Lacosamide |
| MRM Transition (Rufinamide) | m/z 239 → 127 |
| MRM Transition (IS) | m/z 251 → 108 |
| Runtime | 4.5 minutes |
References
- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the metabolism of rufinamide and its interaction with valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. africaresearchconnects.com [africaresearchconnects.com]
improving the precision and accuracy of a Rufinamide bioanalytical assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the precision and accuracy of Rufinamide bioanalytical assays.
Frequently Asked Questions (FAQs)
1. What are the most common analytical techniques for Rufinamide quantification in biological matrices?
The most common techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] HPLC-UV is a robust and widely available method, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for low concentration samples.[2][4]
2. Which sample preparation technique is most suitable for a Rufinamide assay?
The choice of sample preparation technique depends on the analytical method and the biological matrix. The three main techniques are:
-
Protein Precipitation (PPT): A simple and fast method, often using methanol or acetonitrile, suitable for initial method development and high-throughput screening.[2][5][6][7] However, it may not effectively remove all matrix components, potentially leading to ion suppression in LC-MS/MS.[8][9]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. This technique can reduce matrix effects and improve assay sensitivity.[1]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively bind and elute the analyte.[10][11] It is highly effective at removing interfering substances but requires more method development.
3. What are the typical validation parameters for a Rufinamide bioanalytical method?
According to international guidelines, a validated Rufinamide bioanalytical method should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability.[1][12][13] The limit of detection (LOD) and lower limit of quantification (LLOQ) are also critical for determining the assay's sensitivity.[2][12]
4. How can I minimize the matrix effect in my LC-MS/MS assay for Rufinamide?
The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, is a significant challenge in LC-MS/MS bioanalysis.[8] To minimize it, consider the following:
-
Optimize Sample Preparation: Employ more rigorous cleanup techniques like LLE or SPE to remove interfering phospholipids and other matrix components.[8][10]
-
Chromatographic Separation: Adjust the mobile phase composition and gradient to achieve better separation of Rufinamide from matrix components.
-
Internal Standard Selection: Use a stable isotope-labeled internal standard if available, as it can help compensate for matrix effects.[14]
5. What are the key stability considerations for Rufinamide in biological samples?
Rufinamide is generally stable under various storage conditions.[15][16] However, it's crucial to evaluate its stability in the specific biological matrix under different conditions, including:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.[2]
-
Short-Term and Long-Term Stability: Evaluate stability at room temperature and under frozen storage conditions for extended periods.[2]
-
Post-Preparative Stability: Determine the stability of the processed samples in the autosampler before injection.[2] Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions can also help identify potential stability issues.[17][18]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy and precision of integration.
Possible Causes and Solutions:
| Cause | Solution |
| Column Deterioration | If a guard column is used, remove it and re-inject. If the peak shape improves, replace the guard column. If not, the analytical column may be deteriorated and require replacement.[19] |
| Inappropriate Sample Solvent | The sample solvent should be of similar or weaker strength than the mobile phase. A strong solvent can cause peak distortion.[19] |
| Blocked Column Frit | A blocked inlet frit can distort the sample flow. Back-flushing the column at a low flow rate may resolve the issue. If not, the column may need to be replaced.[20] |
| Secondary Interactions | Rufinamide may interact with active sites on the column packing material. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can help mitigate this. |
Troubleshooting Workflow for Poor Peak Shape:
Caption: A logical workflow for troubleshooting poor chromatographic peak shapes.
Issue 2: Low or Inconsistent Analyte Recovery
Low recovery can lead to poor sensitivity and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Extraction | Optimize the extraction solvent, pH, and mixing time. For LLE, ensure the correct phase ratio and efficient mixing. For SPE, evaluate different sorbents, wash, and elution solvents.[21] |
| Analyte Adsorption | Rufinamide may adsorb to plasticware or glassware. Using silanized glassware or polypropylene tubes can minimize this. Adding a small amount of organic solvent to the sample matrix can also help. |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent. Ensure the elution solvent is appropriate for the analyte's polarity. |
| Evaporation and Reconstitution Issues | During the dry-down step, analyte can be lost. Optimize the evaporation temperature and time. Ensure the reconstitution solvent fully dissolves the analyte.[21] |
Workflow for Optimizing Analyte Recovery:
References
- 1. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development and validation for rufinamide impurity analysis. [wisdomlib.org]
- 13. fda.gov [fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. Stability of extemporaneously prepared rufinamide oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 17. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC-PDA identification and resolution of rufinamide forced degradation impurities: A congregated chemometric expedite optimization coupled with factorials and desirability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
resolving chromatographic peak tailing for Rufinamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering chromatographic issues with Rufinamide. Our focus is to help you resolve common problems like peak tailing and ensure robust and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing Rufinamide using reverse-phase HPLC?
A1: Peak tailing for Rufinamide in reverse-phase HPLC is often attributed to one or more of the following factors:
-
Secondary Silanol Interactions: The primary cause of peak tailing for neutral compounds like Rufinamide on silica-based columns is the interaction between the analyte and residual silanol groups on the stationary phase. These interactions introduce a secondary, undesirable retention mechanism, leading to asymmetrical peaks.
-
Column Contamination: Accumulation of contaminants from samples or the mobile phase on the column can create active sites that interact with Rufinamide, causing peak tailing.
-
Improper Mobile Phase Composition: A mobile phase that is not optimized for Rufinamide can lead to poor peak shape. This includes the wrong organic modifier, incorrect buffer strength, or a pH that exacerbates silanol interactions.
-
Column Overload: Injecting too high a concentration of Rufinamide can saturate the stationary phase, resulting in peak distortion, including tailing.
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.
Q2: How can I minimize silanol interactions to improve Rufinamide peak shape?
A2: To minimize the impact of silanol interactions, consider the following strategies:
-
Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.
-
Mobile Phase pH Adjustment: Although Rufinamide is a neutral compound with a high pKa (approximately 12.64 for its acidic proton) and no ionizable functional groups that would be affected by typical HPLC pH ranges, adjusting the mobile phase pH can influence the ionization state of the silanol groups themselves[1]. Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, reducing their ability to interact with the analyte.
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, preventing them from interacting with Rufinamide.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask residual silanol groups.
Q3: What should I do if I suspect my column is contaminated?
A3: If you suspect column contamination is causing peak tailing, follow these steps:
-
Flush the Column: Begin by flushing the column with a strong solvent to remove any adsorbed contaminants. A typical procedure involves flushing with a series of solvents in order of increasing polarity (e.g., isopropanol, methanol, water) and then back to your mobile phase.
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to trap strongly retained or particulate matter from the sample, thereby protecting the analytical column from contamination.
-
Sample Filtration: Always filter your samples through a 0.45 µm or 0.22 µm filter before injection to remove particulate matter that could clog the column frit or contaminate the packing material.
Troubleshooting Guide
Systematic Approach to Resolving Rufinamide Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues in your Rufinamide analysis.
Step 1: Initial Checks and Easy Fixes
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Verify Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, including accurate pH adjustment and proper degassing.
-
Examine the Chromatogram: Look for signs of column overload (e.g., fronting followed by tailing). If suspected, dilute the sample and reinject.
Step 2: Isolate the Problem Source
To determine if the issue is with the HPLC system or the column, replace the current analytical column with a new, validated column of the same type.
-
If the peak shape improves: The problem lies with the old column (contamination, degradation, or void formation).
-
If the peak shape remains poor: The issue is likely related to the HPLC system or the method parameters.
Step 3: Method Optimization for Rufinamide
If the problem persists, systematically evaluate and optimize your method parameters.
| Parameter | Troubleshooting Action | Rationale |
| Mobile Phase pH | Adjust the mobile phase pH to be between 3 and 4. | Suppresses the ionization of residual silanol groups on the silica packing. |
| Organic Modifier | Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). | The choice of organic solvent can influence the interaction between the analyte and the stationary phase. |
| Buffer Concentration | Increase the buffer concentration in your mobile phase. | Helps to mask the effects of residual silanol groups. |
| Competing Base | Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). | TEA will preferentially interact with active silanol sites, reducing their interaction with Rufinamide. |
| Flow Rate | Decrease the flow rate. | A lower flow rate can sometimes improve peak shape by allowing for better mass transfer. |
| Temperature | Increase the column temperature (e.g., to 30-40 °C). | Higher temperatures can improve mass transfer and reduce viscosity, leading to sharper peaks. |
Experimental Protocols
Standard HPLC Method for Rufinamide Analysis
This protocol is a general starting point and may require optimization for your specific instrumentation and application.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30 °C |
| Sample Preparation | Dissolve Rufinamide standard or sample in the mobile phase. Filter through a 0.45 µm syringe filter. |
This method is based on a published stability-indicating RP-HPLC method for Rufinamide[2][3][4].
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting Rufinamide peak tailing.
Caption: A flowchart for troubleshooting Rufinamide peak tailing.
References
managing in-source fragmentation of Rufinamide-15N,d2
Welcome to the technical support center for the analysis of Rufinamide-15N,d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential analytical challenges, with a specific focus on in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Rufinamide.[1][2][3] It is chemically identical to Rufinamide, but several atoms have been replaced with heavier isotopes (one 15N and two deuterium atoms). This results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1][2][3] SIL-IS are the preferred internal standards in quantitative LC-MS/MS assays because they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of the results.
Q2: What is in-source fragmentation (ISF) and why is it a concern?
In-source fragmentation is the unintended breakdown of an analyte that occurs in the ion source of a mass spectrometer before the ions enter the mass analyzer. This can lead to an underestimation of the parent ion and an overestimation of fragment ions, potentially compromising the accuracy of quantification.
Q3: What are the expected mass-to-charge ratios (m/z) for Rufinamide and this compound?
The expected protonated molecular ions ([M+H]+) for Rufinamide and its labeled internal standard are summarized in the table below. The primary fragment ion observed in tandem mass spectrometry (MS/MS) for Rufinamide is also provided.
| Compound | Molecular Formula | Exact Mass | [M+H]+ (Precursor Ion) | Primary Fragment Ion (Product Ion) |
| Rufinamide | C10H8F2N4O | 238.0666 g/mol | m/z 239.0739 | m/z 127.0354 |
| This compound | C10H6D2F2N3(15N)O | 241.0716 g/mol | m/z 242.0789 (theoretical) | m/z 129.0417 (theoretical) |
Note: The primary fragment of Rufinamide (m/z 127.0354) corresponds to the 2,6-difluorobenzyl cation. The theoretical primary fragment for this compound (m/z 129.0417) is predicted based on the stable isotope labeling of the benzyl group.
Q4: Can in-source fragmentation of this compound interfere with the analysis of unlabeled Rufinamide?
This is unlikely to be a significant issue. In-source fragmentation would cause the signal for the this compound precursor ion (m/z ~242) to decrease, while the signal for its corresponding fragment ion (m/z ~129) would increase. Since the mass of the internal standard's fragment is different from both the precursor and fragment of the unlabeled Rufinamide (m/z 239 and 127), direct interference is not expected. However, severe in-source fragmentation can lead to poor peak shapes and reduced sensitivity for the internal standard, which can negatively impact the overall assay performance.
Troubleshooting Guide: In-Source Fragmentation
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.
dot
Caption: Troubleshooting workflow for in-source fragmentation.
Detailed Troubleshooting Steps:
Step 1: Confirming In-Source Fragmentation
-
Symptom: You observe a significantly lower than expected signal intensity for the precursor ion of this compound (m/z ~242) and/or a surprisingly high intensity for its corresponding fragment ion (m/z ~129) even without collision energy applied in the MS/MS scan.
-
Action:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Acquire data in full scan mode with minimal fragmentation settings (e.g., low cone/declustering potential).
-
Gradually increase the cone voltage/declustering potential and observe the relative intensities of the precursor and fragment ions. A significant increase in the fragment ion intensity with increasing cone voltage is a strong indicator of in-source fragmentation.
-
Step 2: Optimizing Mass Spectrometer Source Conditions
The primary cause of in-source fragmentation is excessive energy being applied to the ions in the source region.
-
Action 1: Reduce Cone Voltage / Declustering Potential / Fragmentor Voltage: This is the most critical parameter controlling in-source fragmentation. Lowering this voltage reduces the energy of collisions between ions and gas molecules in the ion source, thus minimizing fragmentation.
-
Action 2: Lower Ion Source Temperature: High temperatures can provide additional thermal energy to the ions, promoting their fragmentation. Reducing the source temperature can help to mitigate this effect. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced signal intensity.
-
Action 3: Adjust Nebulizer and Heater Gas Flow: While less direct, optimizing these gas flows can influence the desolvation process and the ion's internal energy. Follow the manufacturer's recommendations for your specific instrument.
Step 3: Evaluating Mobile Phase Composition
The composition of the mobile phase can influence the ionization efficiency and the propensity for in-source fragmentation.
-
Action: If your method allows, consider the following adjustments:
-
Reduce the concentration of strong acids: Highly acidic mobile phases can sometimes promote fragmentation of certain compounds.
-
Increase the aqueous component: A higher percentage of water in the mobile phase can sometimes lead to "softer" ionization conditions.
-
Evaluate different organic modifiers: Acetonitrile and methanol can have different effects on ionization and fragmentation.
-
Step 4: Data Review and Assessment
After making adjustments, it is crucial to systematically evaluate the impact on your data.
-
Action:
-
Re-inject your samples or a quality control sample.
-
Compare the peak areas and shapes of the this compound precursor ion before and after optimization.
-
Ensure that the signal intensity is now stable and sufficient for accurate quantification.
-
Verify that the changes have not negatively impacted the chromatography or the signal of the unlabeled Rufinamide.
-
If the issue persists after following these steps, it may be necessary to consult with your instrument manufacturer's technical support for more specific guidance.
Experimental Protocols
Protocol 1: Sample Preparation for Plasma Analysis
-
To 100 µL of plasma sample, add 20 µL of working internal standard solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rufinamide: m/z 239.1 -> 127.0
-
This compound: m/z 242.1 -> 129.0 (theoretical)
-
-
Source Parameters:
-
Cone/Declustering Potential: Optimize between 20-50 V (start low to minimize ISF).
-
Source Temperature: Optimize between 120-150°C.
-
Desolvation Temperature: Optimize between 350-450°C.
-
Gas Flows: Optimize according to instrument manufacturer's guidelines.
-
-
dot
Caption: General experimental workflow for Rufinamide analysis.
References
selecting the optimal MRM transitions for Rufinamide-15N,d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rufinamide-15N,d2 as an internal standard in quantitative mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for Rufinamide and this compound?
A1: The selection of optimal Multiple Reaction Monitoring (MRM) transitions is critical for the sensitivity and specificity of your assay. Based on the known fragmentation of Rufinamide and the isotopic labeling of the internal standard, the following transitions are recommended as a starting point for optimization.
Table 1: Recommended MRM Transitions for Rufinamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Rufinamide | 239.07 | 127.04 | Positive | The precursor is the [M+H]+ ion of Rufinamide (C10H8F2N4O, Exact Mass: 238.0666)[1]. The product ion corresponds to the 2,6-difluorobenzyl cation. |
| This compound | 242.09 | 129.05 | Positive | The precursor is the [M+H]+ ion of this compound (C10H6D2F2N3^15NO, Molecular Weight: 241.20)[2]. The product ion retains the two deuterium atoms on the benzyl group. |
Q2: How were the MRM transitions for this compound determined?
A2: The precursor ion for this compound is calculated based on its molecular formula (C10H6D2F2N3^15NO). The mass increase of +3 Da compared to unlabeled Rufinamide is due to the presence of one 15N atom and two deuterium (d2) atoms. The major product ion of Rufinamide at m/z 127 corresponds to the 2,6-difluorobenzyl fragment. Since the deuterium labels are on the benzyl methyl group, this fragment in the labeled standard will have a mass shift of +2 Da, resulting in a product ion of m/z 129.
Q3: What are the key instrument parameters to optimize for this assay?
A3: For optimal performance, it is crucial to optimize several mass spectrometer parameters. These include:
-
Collision Energy (CE): This is the most critical parameter for fragmentation. It should be optimized for each transition to achieve the highest and most stable signal for the product ion.
-
Cone Voltage/Declustering Potential: These parameters influence the desolvation and initial fragmentation in the ion source. Optimization can improve the precursor ion signal and reduce in-source fragmentation.
-
Ion Source Parameters: Parameters such as electrospray voltage, source temperature, and gas flows (nebulizing and drying gases) should be optimized to ensure efficient ionization and desolvation of the analytes.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Rufinamide and this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.
-
Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase can lead to peak tailing.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
-
-
Solutions:
-
Dilute the sample to a lower concentration.
-
Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
-
Use a guard column and implement a robust sample preparation method to minimize matrix effects.
-
Flush the column with a strong solvent or consider replacing it if performance does not improve.
-
Issue 2: Retention Time Shifts
-
Possible Causes:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the organic component can lead to shifts in retention time.
-
Fluctuations in Column Temperature: Inconsistent column temperature can cause retention time variability.
-
Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times.
-
Leaks in the LC System: Leaks can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.
-
-
Solutions:
-
Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Use a column oven to maintain a consistent temperature.
-
Ensure an adequate equilibration time is included in the LC method.
-
Regularly inspect the LC system for any leaks.
-
Issue 3: Low Signal Intensity or No Signal
-
Possible Causes:
-
Incorrect MRM Transitions: The mass spectrometer is not monitoring the correct precursor and product ions.
-
Suboptimal Instrument Parameters: Collision energy and other MS parameters are not optimized.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte, leading to a suppressed signal.
-
Sample Degradation: Rufinamide may be unstable under certain storage or experimental conditions.
-
-
Solutions:
-
Verify the m/z values for the precursor and product ions in your method.
-
Perform a full optimization of all relevant mass spectrometer parameters.
-
Improve sample clean-up to remove interfering matrix components. Consider chromatographic changes to separate the analyte from the suppression zone.
-
Investigate the stability of Rufinamide in the sample matrix and under the analytical conditions.
-
Experimental Protocols
Method Development for MRM Transition Optimization
This protocol outlines the steps to confirm and optimize the MRM transitions for Rufinamide and this compound.
-
Prepare Standard Solutions:
-
Prepare individual stock solutions of Rufinamide and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution of each compound at a concentration of 1 µg/mL by diluting the stock solution with the initial mobile phase.
-
-
Direct Infusion Analysis:
-
Infuse the working solution of Rufinamide directly into the mass spectrometer using a syringe pump.
-
Perform a full scan (Q1 scan) to identify the protonated molecular ion [M+H]+ at m/z 239.1.
-
Perform a product ion scan of the precursor ion at m/z 239.1 to identify the major fragment ions. The most intense fragment should be at m/z 127.0.
-
Repeat the process for this compound, identifying the precursor ion at m/z 242.1 and confirming the major product ion at m/z 129.1.
-
-
Collision Energy Optimization:
-
Set up an MRM method with the identified precursor and product ion transitions.
-
While infusing the working solution, ramp the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the product ion.
-
The collision energy that produces the most intense and stable signal should be selected as the optimal value.
-
-
LC-MS/MS Analysis:
-
Develop a suitable reversed-phase liquid chromatography method. A C18 column is a common choice.
-
The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Inject the mixed working solution and verify the chromatographic peak shape and retention time for both analytes.
-
Visualizations
Caption: A flowchart illustrating the systematic approach for selecting optimal MRM transitions.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Rufinamide Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to FDA-Compliant Rufinamide Quantification
This guide provides a comprehensive comparison of the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Rufinamide in biological matrices, benchmarked against alternative analytical techniques. The methodologies and data presented are aligned with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, ensuring the integrity and reliability of pharmacokinetic and toxicokinetic studies.
Performance Comparison of Analytical Methods for Rufinamide
The selection of an appropriate analytical method is critical for the accurate measurement of Rufinamide in clinical and pre-clinical studies. While LC-MS/MS is widely regarded as the gold standard for its sensitivity and specificity, other methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and spectrophotometry offer viable alternatives. The following tables summarize the quantitative performance of these methods based on published literature.
Table 1: Comparison of LC-MS/MS Method Performance for Rufinamide Quantification
| Parameter | Method 1 | Method 2 | FDA Acceptance Criteria |
| Linearity Range (ng/mL) | 40 - 2000[1][2] | 20 - 20000 | Not explicitly defined, but the range should cover the expected concentrations. |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1][2] | 20 | The LLOQ should be at least 5 times the response of the blank sample. |
| Intra-day Precision (%RSD) | < 15% | Not Reported | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 15% | Not Reported | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15% | Not Reported | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | > 85% | Not Reported | Consistent, precise, and reproducible. |
Table 2: Comparison of Alternative Analytical Methods for Rufinamide Quantification
| Parameter | HPLC-UV Method | Spectrophotometric Method |
| Linearity Range (µg/mL) | 0.15 - 3.5[3] | 10 - 100[3] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.184[3] | 12.33[3] |
| Precision (%RSD) | < 2%[4] | 0.101 - 0.637% |
| Accuracy (% Recovery) | 99.15 - 99.56% | 99.15 - 99.56% |
Experimental Protocols
A detailed and robust experimental protocol is the foundation of a validated bioanalytical method. Below are the detailed methodologies for the LC-MS/MS quantification of Rufinamide in plasma.
LC-MS/MS Method for Rufinamide in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 100 µL of an internal standard solution (e.g., Lacosamide in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18 (100mm x 3mm, 3.5µm) or equivalent.[1][2]
-
Mobile Phase: 50:50 (v/v) mixture of 0.1% formic acid in water and methanol.[1][2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Run Time: 4.5 minutes.[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Validation Workflow and Acceptance Criteria
The validation of a bioanalytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagrams illustrate the typical workflow for LC-MS/MS method validation and the logical criteria for run acceptance based on FDA guidelines.
Caption: Workflow for LC-MS/MS Method Validation.
Caption: FDA Run Acceptance Criteria Logic.
This guide provides a foundational understanding of the validation of an LC-MS/MS method for Rufinamide in accordance with FDA guidelines. For successful implementation, it is imperative to refer to the latest version of the FDA's "Bioanalytical Method Validation Guidance for Industry" and conduct thorough in-lab validation to ensure the method's robustness and reliability for your specific application.
References
- 1. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjhs.com [apjhs.com]
A Guide to Inter-Laboratory Cross-Validation of a Rufinamide Bioanalytical Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical parameters and methodologies for the cross-validation of bioanalytical assays for the antiepileptic drug Rufinamide between different laboratories. Ensuring assay reproducibility across multiple sites is paramount for the integrity of data in multi-center clinical trials and drug development programs. This document outlines key performance characteristics of common Rufinamide bioanalytical methods, details experimental protocols for cross-validation, and presents a logical workflow for the process.
Comparative Performance of Rufinamide Bioanalytical Methods
The quantification of Rufinamide in biological matrices, primarily plasma, is commonly achieved through High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Both methods have demonstrated reliability, with LC-MS/MS generally offering higher sensitivity. Below is a summary of typical performance data from validated methods, which can serve as a benchmark for cross-validation acceptance criteria.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Rufinamide in Human Plasma [1]
| Parameter | Performance Metric |
| Linearity Range | 40 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | Not explicitly stated |
| Internal Standard | Lacosamide |
Table 2: Performance Characteristics of a Validated HPLC-UV Method for Rufinamide in Mouse Plasma and Tissues [2]
| Parameter | Performance Metric |
| Linearity Range | 0.1 - 30 µg/mL |
| Imprecision (%CV) | < 14.5% |
| Inaccuracy (%Bias) | -14.6% to 15.0% |
| Recovery | 73.1% - 85.2% |
| Internal Standard | Chloramphenicol |
Table 3: Performance Characteristics of a Validated RP-HPLC Method for Rufinamide in Human Plasma [3][4]
| Parameter | Performance Metric |
| Linearity Range | 0.5 - 50 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy | 95.97% - 114.13% |
| Internal Standard | Lacosamide |
Experimental Protocols for Cross-Validation
Cross-validation aims to compare the performance of a bioanalytical method between two or more laboratories. This is typically achieved by analyzing the same set of quality control (QC) samples and a subset of study samples at each laboratory.
Preparation of Cross-Validation Samples
-
Quality Control (QC) Samples:
-
Prepare a set of QC samples in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high.
-
The concentrations should span the expected therapeutic range of Rufinamide.
-
Aliquots of these QC samples are to be stored under appropriate conditions (e.g., -80°C) and shipped on dry ice to all participating laboratories.
-
-
Study Samples:
-
Select a statistically relevant number of incurred study samples (if available) that have been previously analyzed by the originating laboratory.
-
These samples should represent a range of concentrations observed in the study.
-
Ensure proper handling and shipping conditions to maintain sample integrity.
-
Analytical Procedure: Representative LC-MS/MS Method
The following protocol is a representative example based on published methods[1]. Each participating laboratory should adhere to its own validated standard operating procedures (SOPs), but key parameters should be harmonized as much as possible.
-
Sample Preparation (Protein Precipitation): [1]
-
To 50 µL of plasma sample, add 100 µL of the internal standard (Lacosamide) solution in methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions: [1]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic acid in water and methanol (50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions: [1]
-
Mass Spectrometer: Applied Biosystems MDS SCIEX 4000 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rufinamide: m/z 239 -> 127
-
Lacosamide (IS): m/z 251 -> 108
-
-
Acceptance Criteria for Cross-Validation
The results from the participating laboratories should be compared based on established acceptance criteria, often guided by regulatory bodies like the FDA and EMA[5][6].
-
QC Samples: The mean concentration of the QC samples from the receiving laboratory should be within ±15% of the nominal concentration. At least two-thirds of the individual QC samples should be within ±15% of the nominal concentration.
-
Study Samples: For incurred study samples, the concentrations obtained by the different laboratories should be compared. A common approach is to have at least two-thirds of the samples agree within 20% of their mean value.
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates the logical workflow for conducting a cross-validation study of a Rufinamide bioanalytical assay.
Caption: Workflow for Rufinamide Assay Cross-Validation.
This structured approach ensures that the bioanalytical method for Rufinamide is robust and provides equivalent results regardless of the testing site, thereby underpinning the reliability of clinical and preclinical study data.
References
- 1. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Internal Standards for Rufinamide Analysis: The Case for Rufinamide-15N,d2
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiepileptic drug Rufinamide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative overview of commonly used internal standards for Rufinamide, with a special focus on the stable isotope-labeled standard, Rufinamide-15N,d2.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring the integrity of the quantitative data. This comparison will delve into the performance of a structural analog (Lacosamide), a deuterated stable isotope-labeled (SIL) standard (Rufinamide-d4), and the heavy isotope-labeled this compound.
Performance Comparison of Rufinamide Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the validation parameters for different internal standards used in the quantification of Rufinamide. It is important to note that a direct head-to-head study comparing all three internal standards was not available in the public domain. The data presented below is a compilation from different studies and is intended to provide a comparative overview.
| Parameter | This compound (Assumed) | Rufinamide-d4 | Lacosamide |
| Internal Standard Type | Stable Isotope Labeled | Stable Isotope Labeled | Structural Analog |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Bias) | Expected to be minimal | Within ±15% | -4.1% to 14.1%[1][2] |
| Precision (% CV) | Expected to be low | <15% | Intra-day: <10%, Inter-day: <10%[1][2] |
| Lower Limit of Quantification (LLOQ) | Method dependent | 3.00 µg/mL[3] | 0.5 µg/mL[1][2] |
| Matrix Effect | Expected to be negligible | Acceptable[3] | Verified[4] |
| Co-elution with Analyte | Yes | Potential for slight chromatographic shift | No |
Disclaimer: Quantitative performance data for this compound was not publicly available at the time of this publication. The values presented are based on the expected performance of a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound and Rufinamide-d4, are considered the most suitable choice for quantitative mass spectrometry-based assays. Because they are chemically identical to the analyte, they exhibit the same extraction recovery, chromatographic retention time, and ionization response. This near-identical behavior allows for the most effective compensation for analytical variability, leading to higher accuracy and precision.
While both this compound and deuterated versions are excellent choices, the use of 15N and deuterium (d2) in this compound provides a significant mass shift from the parent drug, minimizing potential isotopic crosstalk and enhancing analytical specificity.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols from studies utilizing different internal standards for Rufinamide quantification.
Method 1: Rufinamide Quantification using Lacosamide as an Internal Standard
This method utilizes a structural analog, Lacosamide, as the internal standard for the determination of Rufinamide in human plasma by RP-HPLC with UV detection.[1][2]
-
Sample Preparation: Protein precipitation of plasma samples is performed using methanol.
-
Chromatographic Separation:
-
Column: Prontosil CN column (5 μm, 250 × 4.6 mm).
-
Mobile Phase: Acetonitrile: water (10:90, v/v), adjusted to pH 3 with 0.01 N o-phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
-
Internal Standard: Lacosamide.
Method 2: Rufinamide Quantification using a Deuterated Internal Standard
This UPLC-MS/MS method was developed for the simultaneous measurement of 13 antiepileptic drugs, including Rufinamide, using their respective deuterated internal standards.[3]
-
Sample Preparation: Not explicitly detailed in the abstract, but likely involves protein precipitation or solid-phase extraction.
-
Chromatographic Separation: UPLC system.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Internal Standard: Deuterated Rufinamide.
-
Validation: The method was validated for accuracy, precision, limit of quantification (LOQ), matrix effect, and stability.
Visualizing the Workflow and Mechanism
To further clarify the analytical process and the pharmacological context of Rufinamide, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of Rufinamide in plasma using an internal standard and LC-MS/MS.
Caption: Rufinamide primarily acts by prolonging the inactive state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[5][6][7]
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Rufinamide. While structural analogs like Lacosamide can be utilized, stable isotope-labeled internal standards, particularly this compound, are theoretically superior. Their ability to closely mimic the analyte's behavior throughout the analytical process provides the highest level of accuracy and precision. For researchers and drug development professionals aiming for the most dependable quantitative data for Rufinamide, the use of this compound as an internal standard is highly recommended.
References
- 1. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Therapeutic Drug Monitoring for Rufinamide in Japanese Patients With Epilepsy: Focus on Drug Interactions, Tolerability, and Clinical Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Therapeutic drug monitoring of rufinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Rufinamide Assays: Linearity and Range Assessment
For researchers, scientists, and drug development professionals, the accurate quantification of Rufinamide is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative analysis of commonly employed quantitative assays for Rufinamide, with a focus on their linearity and analytical range. Experimental data from various studies are summarized to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison of Rufinamide Assays
The selection of a suitable quantitative assay for Rufinamide depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most frequently reported methods for the determination of Rufinamide in biological fluids and pharmaceutical preparations. Spectrophotometric methods offer a simpler, more accessible alternative, particularly for quality control in pharmaceutical settings.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis and expressed as the correlation coefficient (r²). The range of an assay is the interval between the upper and lower concentrations of the analyte that can be determined with suitable precision, accuracy, and linearity.
Below is a summary of the linearity and range of different quantitative assays for Rufinamide based on published data.
| Assay Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| HPLC-UV[1][2] | Human Plasma | 0.25 - 20.0 | 0.998 ± 0.002 | 0.25 |
| HPLC-UV[1][2] | Human Saliva | 0.25 - 20.0 | 0.999 ± 0.001 | 0.25 |
| HPLC-UV[3] | Pharmaceutical Preparations | 0.15 - 3.5 | Not Reported | 0.184 |
| RP-HPLC[4][5] | Pharmaceutical Preparations | 50 - 150 | 0.999 | Not Reported |
| Spectrophotometry[3] | Pharmaceutical Preparations | 10 - 100 | Not Reported | 12.33 |
| LC-MS/MS[6] | Serum | 5 - 30 (Therapeutic Range) | Not Reported | Not Reported |
| RP-HPLC[7] | Human Plasma | 0.5 - 50 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of any quantitative assay. Below are representative protocols for the HPLC-UV and spectrophotometric determination of Rufinamide.
HPLC-UV Method for Rufinamide in Human Plasma and Saliva[1][2]
This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
-
Sample Preparation:
-
To 250 µL of plasma or saliva, add an internal standard (e.g., metoclopramide).
-
Alkalinize the sample with ammonium hydroxide.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Spherisorb silica column (250 × 4.6 mm i.d., 5 μm).
-
Mobile Phase: A mixture of methanol, dichloromethane, and n-hexane.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector set at 230 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Rufinamide to the internal standard against the concentration of Rufinamide.
-
Determine the concentration of Rufinamide in the samples from the calibration curve.
-
Spectrophotometric Method for Rufinamide in Pharmaceutical Preparations[3]
This method is a cost-effective alternative for the quality control of Rufinamide in bulk and dosage forms.[3]
-
Sample Preparation:
-
Prepare a stock solution of Rufinamide in a suitable solvent (e.g., dimethylformamide).
-
For the spectrophotometric method, a reaction is initiated with sodium nitrite and hydrochloric acid.[3]
-
-
Spectrophotometric Conditions:
-
Wavelength: Measure the absorbance at the wavelength of maximum absorption (e.g., 385 nm after derivatization).[3]
-
-
Data Analysis:
-
Prepare a series of standard solutions of Rufinamide and measure their absorbance.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of Rufinamide in the sample solution from the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantitative analysis of Rufinamide using a chromatographic method.
Caption: Workflow for quantitative Rufinamide analysis.
References
- 1. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Rufinamide Drug Level [healthcare.uiowa.edu]
- 7. africaresearchconnects.com [africaresearchconnects.com]
A Comparative Guide to the Sensitive Determination of Rufinamide in Research and Clinical Settings
For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for quantifying therapeutic agents is paramount. This guide provides a comprehensive comparison of the analytical performance, specifically the limit of detection (LOD) and limit of quantification (LOQ), for the antiepileptic drug Rufinamide against other commonly used alternatives. The data presented is supported by a review of published experimental protocols, offering a practical resource for selecting and developing appropriate analytical strategies.
The determination of LOD and LOQ is a critical component of method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations, methods with low LOD and LOQ values are essential for accuracy and precision, especially when dealing with low dosage forms or biological matrices with trace amounts of the drug.
Comparative Analysis of Detection and Quantification Limits
The following table summarizes the reported LOD and LOQ values for Rufinamide and several other antiepileptic drugs, utilizing various analytical techniques. This data highlights the sensitivity of different methods for each compound.
| Drug | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Rufinamide | HPLC-UV | Pharmaceutical Preparations | 0.061 µg/mL | 0.184 µg/mL |
| LC-MS/MS | Plasma | 1.25 ng/mL | 5 ng/mL | |
| Carbamazepine | HPLC-UV | Plasma | 0.05 µg/mL | 0.07 - 0.5 µg/mL[1][2] |
| UV-Spectrophotometry | Bulk Drug | 0.16 µg/mL | 0.49 µg/mL[3] | |
| Valproic Acid | LC-MS/MS | Plasma | - | 2 µg/mL[4] |
| LC-MS/MS | Plasma | - | 5.00 µg/mL[5] | |
| Lamotrigine | HPLC-PDA | Plasma | 0.04 µg/mL | 0.1 µg/mL[6][7] |
| HPLC | Pharmaceutical Preparations | 0.0692 µg/mL | 0.2076 µg/mL[8] | |
| Levetiracetam | LC-MS/MS | Plasma | 0.25 µg/mL | 0.5 µg/mL[9] |
| LC-MS/MS | Plasma, Saliva | 0.20 µg/mL (plasma), 0.11 µg/mL (saliva) | - | |
| Topiramate | LC-MS/MS | Bulk and Pharmaceutical Formulation | 0.5 ng/mL | 1.0 ng/mL[10][11] |
| HPLC-UV | Bulk and Pharmaceutical Formulation | ~500 ng/mL | 1 ng/mL[12] |
Experimental Workflows and Methodologies
The determination of LOD and LOQ is an integral part of the validation of any quantitative analytical method. The general workflow involves a series of steps from sample preparation to data analysis.
Caption: A generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Detailed Experimental Protocols
Below are summaries of typical experimental protocols for the determination of Rufinamide and comparator antiepileptic drugs using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
HPLC-UV Method for Rufinamide in Pharmaceutical Preparations
This method is suitable for the quantification of Rufinamide in bulk drug and tablet dosage forms.
-
Sample Preparation: A stock solution of Rufinamide is prepared by dissolving a known amount in a suitable solvent such as a mixture of methanol, acetonitrile, and water. This stock solution is then serially diluted to prepare calibration standards and quality control samples.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is employed. The pH of the aqueous phase is optimized for peak shape and retention.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where Rufinamide exhibits maximum absorbance, commonly around 210 nm.
-
-
LOD and LOQ Determination: The LOD and LOQ are determined from the calibration curve using the standard deviation of the response and the slope, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
LC-MS/MS Method for Rufinamide in Plasma
For the analysis of Rufinamide in biological matrices like plasma, LC-MS/MS offers high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation method is commonly used. A small volume of plasma (e.g., 50 µL) is mixed with a precipitating agent like methanol. After centrifugation, the supernatant is injected into the LC-MS/MS system. An internal standard is typically added before precipitation to correct for matrix effects and variations in extraction efficiency.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is common.
-
Flow Rate: Flow rates are typically in the range of 0.2 to 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Rufinamide.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for Rufinamide and its internal standard.
-
-
LOD and LOQ Determination: The LOD and LOQ are established by analyzing serially diluted plasma standards and are defined as the lowest concentrations that produce a signal-to-noise ratio of at least 3 and 10, respectively, with acceptable precision and accuracy.
Conclusion
The choice of analytical method for the determination of Rufinamide and other antiepileptic drugs is dependent on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. As demonstrated, LC-MS/MS methods generally offer significantly lower limits of detection and quantification compared to HPLC-UV methods, making them the preferred choice for bioanalytical applications where drug concentrations are low. For quality control of pharmaceutical formulations, where concentrations are higher, HPLC-UV provides a robust and cost-effective solution. This guide provides the foundational data and procedural outlines to assist researchers in making informed decisions for their analytical needs.
References
- 1. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. ijses.com [ijses.com]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 6. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. brieflands.com [brieflands.com]
A Comparative Guide to Rufinamide Extraction Methodologies: Evaluating Recovery and Matrix Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of Rufinamide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Sample preparation is a critical step that can significantly impact the reliability of analytical results. The ideal extraction method should provide high and consistent recovery of the analyte while minimizing the co-extraction of endogenous matrix components that can cause ion suppression or enhancement, collectively known as the matrix effect. This guide explores three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Experimental Protocols
Detailed methodologies for the three key extraction techniques are outlined below. These protocols are based on established practices in bioanalytical method development.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases.
Protocol:
-
To 200 µL of plasma sample, add a specific volume of an appropriate internal standard.
-
Add 100 µL of a buffering agent (e.g., 0.1 M sodium carbonate) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes to facilitate the transfer of the analyte to the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively retain the analyte of interest while matrix interferences are washed away.
Protocol:
-
Condition an appropriate SPE cartridge (e.g., a C18 or polymeric sorbent) with methanol followed by water.
-
Load the pre-treated plasma sample (e.g., diluted with a buffer) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the analytical instrument.
Data Presentation: Recovery and Matrix Effect
The following table summarizes the reported recovery and matrix effect data for a Rufinamide extraction method using protein precipitation. While specific comparative data for LLE and SPE for Rufinamide is not available, a qualitative comparison based on general principles is provided.[1]
| Extraction Method | Analyte/Internal Standard | Mean Recovery (%) | Relative Standard Deviation (RSD) for Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | Rufinamide | 85.2 | 4.5 | Not explicitly quantified, but selectivity verified |
| Internal Standard | 87.5 | 3.8 | Not explicitly quantified, but selectivity verified | |
| Liquid-Liquid Extraction (LLE) | Rufinamide | Expected to be moderate to high | Dependent on solvent and pH optimization | Generally lower than PPT |
| Solid-Phase Extraction (SPE) | Rufinamide | Expected to be high and consistent | Generally low | Expected to be the lowest among the three methods |
Note: The data for LLE and SPE are qualitative expectations based on established principles of these techniques. Specific quantitative data for Rufinamide using these methods from a direct comparative study is not currently available in the cited literature.
Mandatory Visualization
The following diagrams illustrate the workflows for the described extraction methods.
Caption: Workflow of the Liquid-Liquid Extraction method.
Caption: Workflow of the Solid-Phase Extraction method.
Caption: Logical comparison of extraction method attributes.
Discussion and Conclusion
The choice of an appropriate extraction method for Rufinamide depends on the specific requirements of the assay.
-
Protein Precipitation (PPT) is a simple and fast technique, making it suitable for high-throughput screening. However, it often results in a less clean extract, which can lead to significant matrix effects and potentially lower sensitivity in LC-MS/MS analysis. The reported recovery of around 85% for Rufinamide using this method is acceptable for many applications.
-
Liquid-Liquid Extraction (LLE) generally provides a cleaner extract than PPT, leading to reduced matrix effects. The recovery of Rufinamide with LLE is expected to be moderate to high, but it is highly dependent on the choice of extraction solvent and the optimization of pH. LLE is more labor-intensive than PPT and can be challenging to automate.
-
Solid-Phase Extraction (SPE) is typically considered the most effective technique for removing matrix interferences, resulting in the cleanest extracts and the lowest matrix effects. SPE methods can be optimized to achieve high and consistent recoveries. Although SPE can be more time-consuming and costly to develop, it is highly amenable to automation, which can improve throughput and reproducibility in the long run.
References
A Comparative Guide to the Bioanalytical Precision and Accuracy of Rufinamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inter-day and intra-day precision and accuracy of various analytical methods for the quantification of Rufinamide in biological matrices. The data presented is compiled from peer-reviewed scientific literature and aims to assist researchers in selecting the most appropriate analytical technique for their specific needs, be it for therapeutic drug monitoring, pharmacokinetic studies, or bioequivalence assessment.
Quantitative Performance of Rufinamide Analytical Methods
The following tables summarize the reported inter-day and intra-day precision (expressed as Relative Standard Deviation, %RSD) and accuracy for different analytical methods used in the quantification of Rufinamide. Lower %RSD values indicate higher precision, and accuracy values closer to 100% represent a more accurate measurement.
Table 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
| Concentration Range | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| 0.5–50 µg/mL | Human Plasma | < 10% | < 10% | 95.97% to 114.13% | [1][2][3] |
| 0.1–30 µg/mL | Mouse Plasma & Tissues | < 14.5% | < 14.5% | -14.6% to 15.0% (inaccuracy) | [4] |
| 1.0–200 µg/mL | Pharmaceutical Dosage Form | 0.14%–0.29% | 0.59%–0.76% | Not explicitly stated in % | [5] |
| 0.15–3.5 µg/mL | Pharmaceutical Preparations | 0.302%–0.807% | 0.302%–0.807% | 98%–100% | [6] |
| 0.5-7.5 μg/mL | Bulk Drug and Tablet | < 2.0% | < 2.0% | Within acceptable range | [7] |
Table 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Concentration Range | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy | Reference |
| 40–2000 ng/mL | Human, Rat, Rabbit Plasma | Not explicitly stated | Not explicitly stated | Method provides accuracy and precision | [8] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a basis for replication and comparison.
Method 1: HPLC-UV for Rufinamide in Human Plasma[1][2][3]
-
Sample Preparation: Protein precipitation using methanol.
-
Internal Standard: Lacosamide.
-
Chromatographic Separation:
-
Column: Prontosil CN column (5 µm, 250 × 4.6 mm).
-
Mobile Phase: Acetonitrile: water (10:90, v/v), adjusted to pH 3 with 0.01 N o-phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Mode: Isocratic elution.
-
-
Detection: UV detection at 210 nm.
Method 2: HPLC-UV for Rufinamide in Mouse Plasma and Tissues[4]
-
Sample Preparation: Combination of protein precipitation and liquid-liquid extraction.
-
Internal Standard: Chloramphenicol.
-
Chromatographic Separation:
-
Column: LiChroCART® Purospher Star (C18, 55 mm × 4 mm; 3 μm) with a LiChroCART® Purospher Star pre-column (C18, 4 mm × 4 mm; 5 μm).
-
Mobile Phase: Water/acetonitrile (82:18, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Mode: Isocratic elution.
-
-
Detection: Diode-array detector set at 210 nm.
Method 3: LC-MS/MS for Rufinamide in Plasma[8]
-
Sample Preparation: Protein precipitation with methanol using 50μl aliquots.
-
Internal Standard: Lacosamide.
-
Chromatographic Separation:
-
Column: Zorbax SB-C18 (100mm × 3mm, 3.5μm).
-
Mobile Phase: Water containing 0.1% formic acid and methanol (50:50, v/v).
-
Mode: Isocratic conditions.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray positive ionization (ESI positive).
-
Mode: Multiple reaction monitoring (MRM).
-
Monitored Transitions: Rufinamide (239 m/z → 127 m/z), Lacosamide (251 m/z → 108 m/z).
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of Rufinamide in biological samples, from initial collection to final data interpretation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Novel bioanalytical method for the quantification of rufinamide in mouse plasma and tissues using HPLC-UV: A tool to support pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjhs.com [apjhs.com]
- 8. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Rufinamide Formulations
An objective analysis of the bioequivalence and pharmacokinetic parameters of oral tablet and suspension formulations of the antiepileptic drug rufinamide, supported by experimental data.
Rufinamide, a triazole derivative antiepileptic agent, is primarily indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1] It is available in two primary oral formulations: a film-coated tablet and an oral suspension.[1] This guide provides a detailed comparison of the pharmacokinetic parameters of these formulations, drawing upon data from key bioequivalence studies to inform researchers, scientists, and drug development professionals.
Executive Summary of Pharmacokinetic Data
Clinical studies have demonstrated that the rufinamide oral suspension and tablet formulations are bioequivalent, allowing for them to be used interchangeably at equal doses.[2][3] The rate of absorption for rufinamide is relatively slow, with peak plasma concentrations achieved between 4 and 6 hours under both fed and fasted conditions.[2] Notably, the presence of food enhances the absorption of rufinamide for both formulations.[2] For the tablet form, a high-fat meal has been shown to increase the maximum plasma concentration (Cmax) by 56% and the total drug exposure (AUC) by 34%.[2] Similarly, for the oral suspension, a high-fat meal increased Cmax and AUC by 36% and 31%, respectively.[2]
The following table summarizes the key pharmacokinetic parameters from a pivotal bioequivalence study comparing the 400 mg tablet to a 40 mg/mL oral suspension under fed conditions.
| Pharmacokinetic Parameter | 400 mg Tablet (Reference) | 40 mg/mL Suspension (Test) | Ratio (Suspension/Tablet) [90% CI] |
| Cmax (ng/mL) | 4840.24 | 4204.29 - 4418.44 | 0.87 [0.83-0.91] - 0.91 [0.88-0.95] |
| AUC (0-72h) (ng·h/mL) | - | - | 0.97 [0.95-1.00] - 0.98 [0.95-1.00] |
Data compiled from a randomized, open-label, crossover, single-dose study in healthy subjects under fed conditions. The suspension was tested using three different homogenization speeds (1800, 2100, and 3000 rpm), all of which met the bioequivalence criteria.[4]
Experimental Protocols
The data presented above was derived from a robust, single-center, randomized, open-label, four-period, four-sequence crossover study designed to assess the relative bioavailability of the rufinamide oral suspension compared to the marketed tablet.[4]
Study Population: The study enrolled 24 healthy subjects between the ages of 18 and 55.[4]
Dosing and Administration: In each of the four treatment periods, subjects received a single 400 mg dose of rufinamide. This was administered as either one 400 mg tablet or 10 mL of a 40 mg/mL oral suspension. The study was conducted under fed conditions, with the drug administered after a high-fat breakfast.[2][4]
Pharmacokinetic Sampling: Serial blood samples were collected from each participant at predose and at multiple time points up to 72 hours post-dose. Plasma concentrations of rufinamide were then determined using a validated LC/MS/MS method.[2][4]
Bioequivalence Analysis: The primary pharmacokinetic parameters, Cmax and AUC from time zero to 72 hours (AUC0-72h), were analyzed. The formulations were considered bioequivalent if the 90% confidence intervals for the ratio of the geometric least squares means of these parameters fell within the standard regulatory range of 80% to 125%.[4]
Experimental Workflow Visualization
The following diagram illustrates the workflow of the bioequivalence study described above.
Caption: Workflow of the Rufinamide Bioequivalence Study.
Conclusion
The available pharmacokinetic data strongly supports the bioequivalence of rufinamide oral suspension and tablet formulations.[4][5] This allows for flexibility in prescribing and administration, particularly for patient populations who may have difficulty swallowing tablets. The manufacturing process for the oral suspension, specifically the homogenization speed, has been shown to have no significant impact on the pharmacokinetic profile of the drug.[4][5] Both formulations exhibit increased absorption when administered with food, a factor that should be considered in clinical practice.[2]
References
- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bioavailability of three rufinamide oral suspensions compared with the marketed 400-mg tablet formulation: results from a randomized-sequence, open-label, four-period, four-sequence crossover study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence-of-Rufinamide-Oral-Suspension-Formulation-and-the-Marketed-Tablet [aesnet.org]
Isotopic Labeling and Its Influence on the Chromatographic Retention of Rufinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the use of stable isotope-labeled (SIL) internal standards is a cornerstone for achieving accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS) assays. While SIL internal standards, particularly those incorporating deuterium (²H or D), are invaluable for correcting matrix effects and variability, their chromatographic behavior can sometimes deviate from their unlabeled counterparts. This guide provides a comparative analysis of the expected impact of isotopic labeling on the chromatographic retention time of the antiepileptic drug Rufinamide, supported by established chromatographic principles and a detailed experimental protocol.
The Isotope Effect in Chromatography
The substitution of an atom with its heavier isotope can lead to subtle changes in the physicochemical properties of a molecule. In the context of chromatography, this "isotope effect" can manifest as a shift in retention time. For reversed-phase high-performance liquid chromatography (RP-HPLC), the most common observation is that deuterated compounds elute slightly earlier than their non-deuterated (protium) analogs. This phenomenon is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the non-polar stationary phase.
Conversely, labeling with heavier isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) typically does not result in a discernible retention time shift. This is because the larger mass difference in these isotopes does not significantly alter the molecular volume or polarity in the same way that deuterium substitution does.
Comparative Analysis of Rufinamide Retention Times
While no direct experimental studies have been published specifically comparing the retention times of isotopically labeled and unlabeled Rufinamide, we can extrapolate the expected outcomes based on the well-documented behavior of other small molecules. The following table summarizes the anticipated retention times for unlabeled Rufinamide and its hypothetical deuterated and ¹³C-labeled analogs under a typical RP-HPLC method.
| Compound | Isotopic Label | Expected Retention Time (minutes) | Expected Shift Relative to Unlabeled Rufinamide |
| Rufinamide | None (Unlabeled) | 4.65 | N/A |
| Rufinamide-d₄ | Deuterium (²H) | ~4.60 | -0.05 minutes (earlier elution) |
| ¹³C-Rufinamide | Carbon-13 (¹³C) | ~4.65 | No significant shift |
Note: The retention time for unlabeled Rufinamide is based on a published HPLC method. The retention time for the isotopically labeled analogs is a projection based on established chromatographic principles of the isotope effect.
Experimental Protocols
The following is a detailed methodology for a validated reversed-phase HPLC method for the analysis of Rufinamide, which can be adapted for the comparative analysis of its isotopically labeled forms.
1. Instrumentation and Chromatographic Conditions:
-
High-Performance Liquid Chromatography (HPLC) System: An isocratic HPLC system equipped with a UV detector is suitable.
-
Column: A base-deactivated silica Hypersil C18 column (250 mm x 4.6 mm, 5 µm particle size) is recommended[1].
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 15:10:75 (v/v/v) should be used[1]. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: The flow rate should be maintained at 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to 210 nm[1][2][3].
-
Injection Volume: A 20 µL injection volume is appropriate.
-
Column Temperature: The analysis should be performed at ambient temperature.
2. Standard Solution Preparation:
-
Stock Solution (Unlabeled Rufinamide): A stock solution of 50 µg/mL can be prepared by dissolving an accurately weighed amount of Rufinamide in dimethylformamide (DMF)[1].
-
Working Standard Solutions: A series of working standard solutions can be prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.15-3.5 µg/mL)[1].
-
Isotopically Labeled Rufinamide Solutions: If available, stock and working solutions of deuterated and ¹³C-labeled Rufinamide should be prepared in the same manner as the unlabeled compound.
3. Sample Analysis:
-
Inject 20 µL of each standard solution into the HPLC system.
-
Record the chromatograms and determine the retention time for each compound.
-
A system suitability test should be performed to ensure the performance of the chromatographic system.
Alternative Analytical Approaches
When the chromatographic separation of an analyte and its isotopically labeled internal standard poses a challenge to quantification, exploring alternative analytical techniques can be beneficial.
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an alternative. The isotope effect on retention time in GC is often less pronounced compared to RP-HPLC[4].
-
Capillary Zone Electrophoresis (CZE): CZE separates molecules based on their charge-to-size ratio. Studies have shown that deuterium labeling has a negligible effect on the migration time of peptides in CZE, suggesting it could be a valuable technique for minimizing isotopic separation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis of unlabeled and isotopically labeled Rufinamide using HPLC.
Caption: Workflow for HPLC analysis of Rufinamide and its isotopically labeled analogs.
Conclusion
The use of isotopically labeled internal standards is a powerful tool in modern bioanalysis. While deuterium labeling can introduce a small but measurable shift in chromatographic retention time, this effect is generally predictable and can be managed with appropriate chromatographic method development and validation. For Rufinamide, it is anticipated that a deuterated analog would elute slightly earlier than the unlabeled drug in a reversed-phase HPLC system, whereas a ¹³C-labeled version would likely co-elute. Understanding these potential isotopic effects is crucial for developing robust and reliable quantitative assays in drug development and research.
References
- 1. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjhs.com [apjhs.com]
Safety Operating Guide
Proper Disposal of Rufinamide-15N,d2: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Rufinamide-15N,d2, a stable, isotopically labeled compound utilized in pharmaceutical research. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the compound is not classified as hazardous, it is a pharmacologically active material and should be handled with care.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other impervious gloves to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields, chemical splash goggles, or a full-face shield.
-
Lab Coat: A standard laboratory coat should be worn.
Engineering Controls:
-
Use a well-ventilated area or a chemical fume hood when handling the powder form to avoid inhalation of dust.
II. Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a licensed waste management company. Do not dispose of this compound in the regular trash or sewer system.
-
Segregation:
-
Isolate waste this compound from other laboratory waste streams to avoid cross-contamination.
-
This includes unused product, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers.
-
-
Containerization:
-
Place all solid waste this compound and contaminated materials into a clearly labeled, sealable container.
-
The container should be appropriate for chemical waste and in good condition.
-
Label the container clearly as "Waste this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste.
-
The storage area should be cool, dry, and away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Documentation:
-
Maintain a log of the waste generated, including the quantity and date of disposal. This is crucial for regulatory compliance.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with the necessary information about the waste material.
-
III. Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1795037-48-7 | [2][3] |
| Molecular Formula | C10H6D2F2N315NO | [3] |
| Molecular Weight | 241.2 g/mol | [3] |
| Storage Temperature | -20°C | [3] |
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound will help maintain a safe laboratory environment and ensure compliance with all relevant regulations. Always consult your institution's specific guidelines and the manufacturer's SDS for the most current information.
References
Essential Safety and Logistical Information for Handling Rufinamide-15N,d2
This document provides crucial safety protocols and logistical plans for the handling and disposal of Rufinamide-15N,d2, a deuterium and 15N labeled version of the antiepileptic compound Rufinamide.[1] This guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
Rufinamide is suspected of causing cancer and of damaging fertility or the unborn child.[2] It may also cause drowsiness or dizziness.[2] The material is considered pharmacologically active.
GHS Hazard Statements:
-
H351: Suspected of causing cancer.[2]
-
H361: Suspected of damaging fertility or the unborn child.[2]
-
H336: May cause drowsiness or dizziness.[2]
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[2] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[2] |
| Specific target organ toxicity (single exposure) | 3 | H336: May cause drowsiness or dizziness[2] |
Operational Plan: Safe Handling Protocol
A risk assessment should be conducted before handling this compound to determine the potential for exposure. All handling should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to create a barrier between the handler and the chemical.[3]
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves.[4][5] | Prevents skin contact and absorption. Double-gloving provides additional protection. |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] | Prevents eye contact with the substance. |
| Respiratory Protection | An N95 respirator may be required if there is a risk of aerosolization and the work is not performed in a containment device.[3][5] | Protects against inhalation of the powdered substance. |
Handling Procedure
-
Preparation: Designate a restricted area for handling and display warning signs.[4] Ensure all necessary PPE is available and inspected for integrity.
-
Weighing and Aliquoting: Conduct all manipulations that may generate dust, such as weighing, in a chemical fume hood or other ventilated enclosure.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly after removing gloves.[4]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, empty containers, and unused material, must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Collect all contaminated solids (e.g., pipette tips, wipes, gloves, gowns). The container should be clearly labeled with "Hazardous Chemical Waste" and the contents. |
| Liquid Waste | Labeled, sealed, and chemically compatible container. | Collect all solutions containing this compound. The container should be clearly labeled with "Hazardous Chemical Waste" and the full chemical name. |
| Sharps Waste | Puncture-proof sharps container. | Dispose of any needles or other sharps used in the handling process. |
Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately remove contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[7] If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal.[6] Clean the spill area with a deactivating solution. |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
